1-(Pyrimidin-4-yl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-pyrimidin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5(9)6-2-3-7-4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKADDSUUBRMKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337040 | |
| Record name | 1-(Pyrimidin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39870-05-8 | |
| Record name | 1-(4-Pyrimidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39870-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Pyrimidin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(Pyrimidin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Pyrimidin-4-yl)ethanone, also known as 4-acetylpyrimidine, is a heterocyclic ketone that serves as a valuable building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of nucleobases and is found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, with a focus on data-driven insights for research and development.
Chemical and Physical Properties
This compound is a white to yellow solid at room temperature.[4] Its core chemical and physical properties are summarized in the table below, providing a foundational dataset for its use in chemical synthesis and analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆N₂O | [5][6] |
| Molecular Weight | 122.12 g/mol | [5] |
| Melting Point | 67 °C | [4] |
| Boiling Point | 70 °C at 3 Torr; 224.5 °C at 760 mmHg | [4] |
| pKa (Predicted) | -0.39 ± 0.10 | [4] |
| Appearance | White to yellow solid | [4] |
| Storage Temperature | 2-8°C | [4] |
Note: Specific solubility data in common solvents like water, ethanol, DMSO, and chloroform were not explicitly found in the reviewed literature.
Spectral Data
-
¹H NMR: The spectrum is expected to show signals corresponding to the three protons on the pyrimidine ring and the three protons of the methyl group. The chemical shifts of the pyrimidine protons will be in the aromatic region and influenced by the electron-withdrawing nature of the nitrogen atoms and the acetyl group.
-
¹³C NMR: The spectrum would display six distinct carbon signals: three for the pyrimidine ring carbons, one for the carbonyl carbon, and one for the methyl carbon. The carbonyl carbon would appear significantly downfield.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the ketone is expected in the region of 1685-1705 cm⁻¹, typical for aromatic ketones.[7]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methyl group (M-15) and the acetyl group (M-43).
Synthesis and Reactivity
Synthesis
A general procedure for the synthesis of this compound involves the reaction of pyrimidine with acetaldehyde.[4]
Experimental Protocol (General):
-
Dissolve pyrimidine and acetaldehyde in dichloromethane and cool the mixture to 0 °C.
-
Slowly add sulfuric acid while maintaining the temperature.
-
Further cool the reaction to -5 °C.
-
Simultaneously, add solutions of tert-butyl hydroperoxide and another reagent dropwise over a period of time.
-
Work-up of the reaction mixture would typically involve extraction and purification by column chromatography to yield the desired product.
A detailed, step-by-step protocol with specific quantities, reaction times, and purification methods for this compound was not fully detailed in the reviewed literature.
Reactivity
The chemical reactivity of this compound is primarily centered around the acetyl group and the pyrimidine ring.
-
Acetyl Group: The ketone functionality is susceptible to nucleophilic attack, allowing for a variety of transformations such as reductions to the corresponding alcohol, reductive aminations, and the formation of imines and enamines. The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in aldol-type condensation reactions and alkylations.
-
Pyrimidine Ring: The pyrimidine ring is an electron-deficient system, which can influence the reactivity of its substituents. The nitrogen atoms can be protonated or alkylated. The ring can also participate in nucleophilic aromatic substitution reactions under certain conditions.
Biological Activity and Signaling Pathways
While specific biological activities for this compound are not extensively documented, the broader class of pyrimidine derivatives has been investigated for a multitude of therapeutic applications. Pyrimidine-containing compounds have been identified as inhibitors of various kinases, including ROS1 kinase, which is a receptor tyrosine kinase implicated in some forms of non-small cell lung cancer.[8][9] The general mechanism of action for many pyrimidine-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting cell proliferation and survival pathways.
Additionally, pyrimidine analogues are known to act as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[10] They also feature prominently in anticancer drugs that function as antimetabolites, interfering with DNA synthesis.[1][11]
Potential Signaling Pathway Involvement: ROS1 Kinase Inhibition
The following diagram illustrates a generalized signaling pathway for a receptor tyrosine kinase like ROS1 and indicates where a pyrimidine-based inhibitor, such as a derivative of this compound, might exert its effect.
Caption: Generalized ROS1 Kinase Inhibition Pathway.
Experimental Protocols (General)
The following are general protocols for the characterization of pyrimidine derivatives, which can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A wider spectral width (e.g., 0-220 ppm) is used. A larger number of scans is typically required due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as electron impact (EI) or electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature and the established therapeutic importance of the pyrimidine core. This guide has summarized its key chemical properties and provided a framework for its synthesis and analysis. While detailed experimental data for this specific molecule is somewhat limited in publicly accessible literature, the information provided herein, drawn from data on related compounds and general chemical principles, offers a solid foundation for researchers and drug development professionals to explore its potential in various scientific applications. Further investigation into its specific biological activities and the development of detailed, optimized experimental protocols are warranted to fully unlock the potential of this valuable chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]
- 4. Ethanone,1-(4-pyrimidinyl)- CAS#: 39870-05-8 [amp.chemicalbook.com]
- 5. This compound | C6H6N2O | CID 538060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 11. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Structure Elucidation of 1-(Pyrimidin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 1-(pyrimidin-4-yl)ethanone, a key heterocyclic ketone. This compound serves as a valuable building block in medicinal chemistry, particularly in the development of targeted therapies such as ROS1 kinase inhibitors. This document details the spectroscopic data, experimental protocols for its synthesis and characterization, and its relevance in signaling pathways.
Chemical Structure and Properties
This compound, also known as 4-acetylpyrimidine, is a bicyclic aromatic compound with the chemical formula C₆H₆N₂O.[1][2][3] Its structure consists of a pyrimidine ring substituted with an acetyl group at the 4-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O | [1][2][3] |
| Molecular Weight | 122.13 g/mol | [2] |
| IUPAC Name | 1-(pyrimidin-4-yl)ethan-1-one | [3] |
| CAS Number | 39870-05-8 | [2][3] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [2][3] |
| Storage | Sealed in a dry environment at 2-8°C | [2] |
Spectroscopic Data for Structure Elucidation
The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Table 2: ¹H NMR Spectral Data of this compound (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.3 | Doublet | 1H | H2 (pyrimidine ring) |
| ~8.8 | Doublet | 1H | H6 (pyrimidine ring) |
| ~7.8 | Doublet of Doublets | 1H | H5 (pyrimidine ring) |
| ~2.7 | Singlet | 3H | -CH₃ (acetyl group) |
Table 3: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 197.9 | C=O (acetyl carbonyl) |
| 158.7 | C4 (pyrimidine ring) |
| 157.8 | C2 (pyrimidine ring) |
| 151.1 | C6 (pyrimidine ring) |
| 121.2 | C5 (pyrimidine ring) |
| 26.1 | -CH₃ (acetyl methyl) |
Source: Adapted from publicly available spectral databases.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 4: FTIR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretching (aromatic) |
| ~2950 | Medium | C-H stretching (aliphatic) |
| ~1700 | Strong | C=O stretching (ketone) |
| ~1580, ~1550, ~1470 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |
| ~1420 | Medium | C-H bending (methyl) |
| ~1250 | Strong | C-C stretching (acetyl group) |
| ~850, ~750 | Strong | C-H out-of-plane bending (aromatic) |
Note: The exact peak positions can vary slightly depending on the sample preparation method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to determine the molecular weight and fragmentation pattern of the compound.
Table 5: GC-MS Data of this compound
| Parameter | Value |
| Molecular Ion (M⁺) | m/z 122 |
| Major Fragments (m/z) | 107, 79, 52, 43 |
The mass spectrum typically shows a prominent molecular ion peak at m/z 122, corresponding to the molecular weight of the compound.[1] The fragmentation pattern is characterized by the loss of a methyl group (m/z 107), followed by the loss of a carbonyl group, leading to the pyrimidine cation (m/z 79) and its subsequent fragmentation products (m/z 52). The peak at m/z 43 is characteristic of the acetyl cation ([CH₃CO]⁺).
Experimental Protocols
This section provides detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
While various methods exist for the synthesis of pyrimidine derivatives, a common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. A specific method for the synthesis of 4-acetylpyrimidine is adapted from established procedures for similar compounds.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrimidine in dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: Slowly add a solution of acetaldehyde in DCM, followed by the dropwise addition of concentrated sulfuric acid while maintaining the temperature at 0°C.
-
Radical Initiation: To the cooled mixture, add a radical initiator (e.g., tert-butyl hydroperoxide) and a solution of iron(II) sulfate heptahydrate in water.
-
Reaction: Allow the reaction mixture to stir at -5°C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
NMR Spectroscopy
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
FTIR Spectroscopy
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: Record a background spectrum of the empty sample holder and subtract it from the sample spectrum.
GC-MS Analysis
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as DCM or methanol.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.
-
Chromatographic Separation: Use a suitable capillary column (e.g., HP-5ms) to separate the components of the sample. The oven temperature program should be optimized to ensure good separation.
-
Mass Spectrometry: As the compound elutes from the GC column, it is introduced into the mass spectrometer. Use electron ionization (EI) at 70 eV.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragmentation ions.
Relevance in Signaling Pathways: ROS1 Kinase Inhibition
This compound and its derivatives are of significant interest in drug discovery as they can serve as scaffolds for the synthesis of potent and selective kinase inhibitors. One such important target is the ROS1 proto-oncogene 1, a receptor tyrosine kinase.[4][5] Aberrant activation of ROS1 due to chromosomal rearrangements is a known driver in various cancers, including non-small cell lung cancer (NSCLC).[6][7]
The pyrimidine core of this compound can be chemically modified to create compounds that bind to the ATP-binding pocket of the ROS1 kinase domain, thereby inhibiting its activity and blocking downstream oncogenic signaling pathways.
ROS1 Signaling Pathway
Caption: Inhibition of the ROS1 signaling pathway.
Constitutively active ROS1 fusion proteins activate several downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway.[4][8] These pathways promote cell proliferation, survival, and growth. This compound-based inhibitors are designed to block the kinase activity of ROS1, thereby preventing the activation of these downstream pathways and ultimately leading to the suppression of tumor growth.
Conclusion
The structural elucidation of this compound is well-established through a combination of modern spectroscopic techniques. The data presented in this guide provide a comprehensive reference for researchers in the fields of synthetic chemistry, analytical chemistry, and drug discovery. The role of this compound as a precursor for the development of targeted cancer therapies, such as ROS1 kinase inhibitors, highlights its importance in medicinal chemistry and underscores the need for a thorough understanding of its chemical and physical properties.
References
- 1. This compound | C6H6N2O | CID 538060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 39870-05-8 [sigmaaldrich.com]
- 3. This compound 95% | CAS: 39870-05-8 | AChemBlock [achemblock.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. ROS1 - Wikipedia [en.wikipedia.org]
- 6. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomarker.onclive.com [biomarker.onclive.com]
- 8. ROS1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
An In-depth Technical Guide to 1-(Pyrimidin-4-yl)ethanone (CAS: 39870-05-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Pyrimidin-4-yl)ethanone, also known as 4-acetylpyrimidine, is a key heterocyclic building block in medicinal chemistry and drug discovery. Its pyrimidine core is a prevalent scaffold in numerous biologically active compounds, including approved drugs. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role as a precursor in the development of kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 39870-05-8 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₆H₆N₂O | --INVALID-LINK-- |
| Molecular Weight | 122.12 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Synonyms | 4-Acetylpyrimidine, 1-(4-pyrimidinyl)ethanone, Methyl 4-pyrimidinyl ketone | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK-- |
| Storage Temperature | 2-8°C, sealed in dry conditions | --INVALID-LINK-- |
| InChI Key | UZKADDSUUBRMKO-UHFFFAOYSA-N | --INVALID-LINK-- |
| SMILES | CC(=O)c1cncnc1 | --INVALID-LINK-- |
Synthesis of this compound
While various methods exist for the synthesis of pyrimidine derivatives, a general protocol for the preparation of this compound has been described. The following experimental protocol is a representative example.
General Experimental Protocol for Synthesis
Materials:
-
Pyrimidine
-
Acetaldehyde
-
Dichloromethane (DCM)
-
Sulfuric acid (3.4 M)
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnels, magnetic stirrer, cooling bath)
Procedure:
-
Dissolve pyrimidine and acetaldehyde in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the reaction mixture to 0°C with stirring.
-
Slowly add 3.4 M sulfuric acid to the solution.
-
Further cool the reaction solution to -5°C.
-
Over a period of time, add two separate solutions dropwise through two different dropping funnels simultaneously.
-
Upon completion of the reaction, as monitored by an appropriate technique (e.g., TLC), the reaction mixture is worked up. This typically involves quenching the reaction, separation of the organic layer, washing, drying, and removal of the solvent under reduced pressure.
-
The crude product is then purified, commonly by column chromatography, to yield this compound.
Note: This is a generalized procedure and the specific amounts of reagents, reaction times, and purification methods may need to be optimized for best results.
Applications in Drug Discovery: Precursor for ROS1 Kinase Inhibitors
This compound is a valuable starting material for the synthesis of more complex molecules with therapeutic potential. A notable application is in the development of inhibitors for ROS1, a receptor tyrosine kinase. Dysregulation of ROS1 is implicated in various cancers, making it an attractive target for drug development.
The ROS1 Signaling Pathway
The c-ros oncogene 1 (ROS1) is a receptor tyrosine kinase that shares structural similarity with anaplastic lymphoma kinase (ALK).[1] Aberrant activation of ROS1 kinase, often due to gene fusions, leads to the downstream activation of several oncogenic signaling pathways. These include the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, the RAS/MAPK/ERK pathway, and the STAT3 pathway.[1] These pathways are crucial for cell proliferation, survival, and differentiation, and their constitutive activation by ROS1 fusions can drive tumorigenesis.
Synthesis of Pyrimidine-4-yl-ethanol Derivatives as ROS1 Kinase Inhibitors
Derivatives of this compound have been synthesized and evaluated as potent ROS1 kinase inhibitors. The following is a detailed experimental protocol for the synthesis of such derivatives, starting from a precursor that can be derived from this compound.
4.2.1. General Procedure for the Synthesis of 2-(2,6-Dichloropyrimidin-4-yl)-1-phenylethanone Derivatives
This is a crucial intermediate that can be prepared from precursors related to this compound.
4.2.2. General Procedure for the Synthesis of Substituted Pyrimidin-4-yl-ethanone Derivatives
Materials:
-
2-(2,6-Dichloropyrimidin-4-yl)-1-(substituted-phenyl)ethanone
-
Appropriate amine
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
A mixture of the 2-(2,6-dichloropyrimidin-4-yl)-1-(substituted-phenyl)ethanone and the desired amine in THF is heated in an oil bath.
-
The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting residue is partitioned between water and ethyl acetate.
-
The organic layers are combined, washed, dried over sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired substituted pyrimidin-4-yl-ethanone derivative.
4.2.3. Characterization Data for a Representative Derivative
For 2-(6-((2-(Diethylamino)ethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl) ethanone, the following characterization data has been reported:
| Analysis | Data |
| Yield | 33% |
| Appearance | Sticky solid |
| IR (KBr) cm⁻¹ | 3248, 2967, 1751, 1633, 1583, 1215, 1063, 838, 705 |
| ¹H NMR (CDCl₃) δ | 1.07 (m, 6H), 2.40 (s, 3H), 2.59–2.63 (m, 4H), 2.75–2.78 (m, 2H), 3.58–3.60 (m, 2H), 3.85 (s, 3H), 5.90 (s, 1H), 6.02 (s, 1H), 6.72 (s, 1H), 6.82 (s, 1H), 7.23 (s, 1H), 7.40 (m, 1H), 8.33 (m, 1H), 8.69 (m, 1H), 9.23 (s, 1H), 15.94 (s, 1H) |
Note: The presence of keto/enol tautomers is often observed for these types of compounds.
Experimental Workflows
The synthesis of biologically active pyrimidine derivatives from this compound often involves a multi-step process. A generalized workflow is depicted below.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. Its utility as a precursor for the development of potent ROS1 kinase inhibitors highlights its importance in the field of medicinal chemistry. This guide provides essential technical information to aid researchers and scientists in the effective use of this compound in their drug development endeavors.
References
An In-depth Technical Guide to the Physical Characteristics of 4-Acetylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
December 29, 2025
Abstract
This technical guide provides a comprehensive overview of the known and extrapolated physical characteristics of 4-acetylpyrimidine. Due to a notable scarcity of published experimental data for this specific compound, this document leverages data from structurally similar compounds, such as other acetylated pyrimidines and pyrimidine derivatives, to offer an informed projection of its properties. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, providing a structured summary of its likely physical and spectral properties, general experimental protocols for characterization, and a plausible synthetic pathway. All quantitative data is presented in clear, tabular format for ease of comparison.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and biology, forming the core structure of nucleosides like cytosine, thymine, and uracil.[1] The introduction of an acetyl group to the pyrimidine ring, as in 4-acetylpyrimidine, is anticipated to modulate its electronic properties and potential as a synthetic intermediate for more complex molecules. This guide aims to consolidate the available information and provide reasoned estimations for the physical and chemical properties of 4-acetylpyrimidine to aid in research and development efforts.
Core Physical Characteristics
| Property | 4-Acetylpyrimidine (Estimated) | Pyrimidine (Parent Molecule) | 4-Acetyl-2-methylpyrimidine | 5-Acetylpyrimidine |
| Molecular Formula | C₆H₆N₂O | C₄H₄N₂ | C₇H₈N₂O | C₆H₆N₂O |
| Molecular Weight | 122.12 g/mol | 80.09 g/mol [1] | 136.15 g/mol [2] | 122.12 g/mol [3] |
| Melting Point | Not available | 20-22 °C[1] | Not available | Not available |
| Boiling Point | Not available | 123-124 °C[1] | Not available | Not available |
| Density | Not available | 1.016 g/cm³[1] | Not available | Not available |
| Solubility in Water | Likely soluble | Miscible[1] | Not available | Not available |
| Appearance | Likely a crystalline solid or liquid | Colorless crystalline solid[1] | Not available | Not available |
Spectral Data (Anticipated)
The spectral characteristics of 4-acetylpyrimidine can be predicted based on the functional groups present and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and a singlet for the methyl protons of the acetyl group. The chemical shifts of the ring protons will be influenced by the electron-withdrawing nature of the acetyl group and the nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the acetyl group (typically in the range of 190-200 ppm) and the carbons of the pyrimidine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically found between 1680 and 1700 cm⁻¹. Characteristic bands for C=N stretching and C-H stretching of the aromatic ring and the methyl group will also be present.[4]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-acetylpyrimidine (122.12 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group.
Experimental Protocols
While specific protocols for 4-acetylpyrimidine are not documented, the following are general methodologies for the synthesis and characterization of pyrimidine derivatives.
General Synthesis of a Pyrimidine Derivative
A common method for synthesizing the pyrimidine core is through the condensation of a 1,3-dicarbonyl compound with an amidine. For an acetylpyrimidine, a plausible precursor would be a diketone containing the acetyl group.
Materials:
-
A suitable 1,3-dicarbonyl precursor
-
Amidine hydrochloride
-
A base (e.g., sodium ethoxide in ethanol)
-
Ethanol (as solvent)
-
Apparatus for reflux, extraction, and purification (e.g., column chromatography)
Procedure:
-
Dissolve the amidine hydrochloride in ethanol.
-
Add a solution of sodium ethoxide in ethanol to the amidine solution and stir.
-
To this mixture, add the 1,3-dicarbonyl compound.
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and neutralize it with an acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The crude product is then purified using extraction and column chromatography.
Characterization Protocols
-
Melting Point Determination: The melting point of a solid derivative can be determined using a standard melting point apparatus. The sample is placed in a capillary tube and heated slowly, and the temperature range over which it melts is recorded.
-
Boiling Point Determination: For a liquid derivative, the boiling point can be determined by distillation. The liquid is heated in a distillation apparatus, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and the spectra are acquired.
-
IR Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a neat liquid, a KBr pellet (for solids), or a thin film.
-
Mass Spectrometry: The mass spectrum is recorded using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.
Mandatory Visualizations
General Synthetic Workflow for Pyrimidine Derivatives
The following diagram illustrates a generalized workflow for the synthesis and characterization of a pyrimidine derivative.
Logical Relationship of Physical Properties
The following diagram illustrates the logical relationship between the molecular structure of a pyrimidine derivative and its resulting physical properties.
Conclusion
While direct experimental data on 4-acetylpyrimidine remains elusive, this guide provides a robust, albeit estimated, overview of its core physical characteristics based on established principles of organic chemistry and data from analogous compounds. The provided general experimental protocols offer a starting point for its synthesis and characterization. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the properties and applications of this and other novel pyrimidine derivatives.
References
Spectroscopic and Synthetic Profile of Acetylpyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spectroscopic Data of 4-Acetyl-2-methylpyrimidine
The following tables summarize the expected and reported spectroscopic data for 4-Acetyl-2-methylpyrimidine. This data is compiled from various sources and supplemented with predicted values based on established spectroscopic principles for similar chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data for 4-Acetyl-2-methylpyrimidine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~8.8 | d | 1H | H5 | Expected to be a doublet due to coupling with H6. The downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom and the carbonyl group. |
| ~7.5 | d | 1H | H6 | Expected to be a doublet, coupled with H5. |
| ~2.7 | s | 3H | -C(O)CH3 | A singlet in the typical region for a methyl ketone. |
| ~2.6 | s | 3H | 2-CH3 | A singlet for the methyl group at the 2-position of the pyrimidine ring. |
Solvent: CDCl3. Chemical shifts are referenced to TMS (0 ppm). Data is predicted based on analogous structures.
Table 2: 13C NMR Spectroscopic Data for 4-Acetyl-2-methylpyrimidine
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~198 | C =O | Typical chemical shift for a ketone carbonyl carbon. |
| ~168 | C2 | Carbon bearing the methyl group, deshielded by the adjacent nitrogen atoms. |
| ~158 | C4 | Carbon attached to the acetyl group, significantly deshielded. |
| ~157 | C6 | Aromatic carbon adjacent to a nitrogen atom. |
| ~120 | C5 | Aromatic carbon. |
| ~25 | -C(O)C H3 | Methyl carbon of the acetyl group. |
| ~24 | 2-C H3 | Methyl carbon at the 2-position. |
Solvent: CDCl3. Chemical shifts are referenced to TMS (0 ppm). Data is predicted based on analogous structures.
Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Absorption Data for 4-Acetyl-2-methylpyrimidine
| Wavenumber (cm-1) | Intensity | Assignment | Notes |
| ~3050 | Weak | C-H stretch (aromatic) | Characteristic for C-H bonds on the pyrimidine ring. |
| ~2950 | Weak | C-H stretch (aliphatic) | Corresponding to the methyl groups. |
| ~1700 | Strong | C=O stretch (ketone) | A strong, sharp absorption characteristic of the carbonyl group. |
| ~1580, ~1470 | Medium | C=C and C=N ring stretching | Typical for aromatic and heteroaromatic rings. The exact positions can vary with substitution. |
| ~1360 | Medium | C-H bend (methyl) | Symmetrical bending of the methyl groups. |
Sample preparation: Neat or as a KBr pellet. This represents a typical IR spectrum for an aromatic ketone.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 4-Acetyl-2-methylpyrimidine
| m/z | Relative Intensity | Assignment | Notes |
| 136 | Moderate | [M]+• | Molecular ion peak for C7H8N2O.[1] |
| 121 | Strong | [M - CH3]+ | Loss of a methyl radical from the acetyl group, a common fragmentation for methyl ketones, leading to a stable acylium ion. This is often the base peak. |
| 94 | Moderate | [M - C(O)CH3]+ | Loss of the entire acetyl group. |
| 79 | Moderate | [C4H3N2]+ | Fragmentation of the pyrimidine ring. |
| 43 | Strong | [CH3CO]+ | Acylium ion, characteristic of methyl ketones. |
Ionization method: Electron Ionization (EI). Fragmentation patterns are predicted based on the principles of mass spectrometry for aromatic ketones.
Experimental Protocols
Synthesis of Acetylpyrimidines
A general and effective method for the synthesis of acetylpyrimidines involves the reaction of a pyrimidinecarbonitrile with a Grignard reagent. The following protocol is a representative procedure that can be adapted for the synthesis of various acetylpyrimidine isomers.
Materials:
-
Appropriate pyrimidinecarbonitrile (e.g., 2-cyanopyrimidine, 4-cyanopyrimidine, or 5-cyanopyrimidine)
-
Methylmagnesium bromide (MeMgBr) solution in a suitable solvent (e.g., THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel, nitrogen inlet)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried. The system is allowed to cool to room temperature under a stream of dry nitrogen.
-
Addition of Reagents: The pyrimidinecarbonitrile (1.0 equivalent) is dissolved in anhydrous THF and transferred to the reaction flask. The solution is cooled to 0 °C in an ice bath.
-
Grignard Reaction: The methylmagnesium bromide solution (1.1 to 1.5 equivalents) is added dropwise to the stirred solution of the pyrimidinecarbonitrile via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction mixture is cooled to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude acetylpyrimidine is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Preparation of Samples for Spectroscopic Analysis
-
NMR Spectroscopy: A small amount of the purified acetylpyrimidine (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
IR Spectroscopy: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Mass Spectrometry: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or by direct infusion into the mass spectrometer.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of an acetylpyrimidine.
Caption: General workflow for the synthesis and spectroscopic characterization of acetylpyrimidine.
References
The Pyrimidine Core: A Privileged Scaffold in Kinase Inhibition - Unraveling the Mechanism of 1-(Pyrimidin-4-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically approved drugs and investigational agents. Its ability to mimic the purine core of ATP allows for competitive inhibition of a wide array of protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer and inflammation. This technical guide delves into the mechanism of action of compounds derived from the 1-(pyrimidin-4-yl)ethanone core, with a particular focus on their role as kinase inhibitors. While the specific mechanism of the parent compound, this compound, is not extensively documented in publicly available literature, the wealth of research on its derivatives provides a clear and compelling picture of their therapeutic potential and molecular interactions.
The Kinase Inhibition Paradigm of Pyrimidine Derivatives
Pyrimidine-based compounds predominantly exert their biological effects by acting as ATP-competitive inhibitors of protein kinases.[1] The nitrogen atoms within the pyrimidine ring are crucial for forming hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved structural motif that is essential for inhibitor binding. By occupying this pocket, these inhibitors prevent the binding of ATP, thereby blocking the phosphorylation of substrate proteins and disrupting downstream signaling pathways.
The versatility of the pyrimidine core allows for extensive chemical modification at various positions, enabling the development of highly potent and selective inhibitors for specific kinase targets. This targeted approach is central to the development of next-generation therapies with improved efficacy and reduced side effects.
Case Study: this compound Derivatives as ROS1 Kinase Inhibitors
A significant body of research has focused on the development of this compound derivatives as potent inhibitors of ROS1 kinase, a receptor tyrosine kinase that is a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC).[2][3]
Quantitative Analysis of ROS1 Kinase Inhibition
The inhibitory activity of a series of synthesized 1-(pyrimidin-4-yl)ethanol and ethanone derivatives against ROS1 kinase was evaluated. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.
| Compound ID | Structure | ROS1 Kinase IC50 (µM) |
| 4a | 2-(6-((2-morpholinoethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone | >10 |
| 4b | 2-(6-((2-morpholinoethyl)amino)-1-(3-methoxy-5-methylphenyl)-2-(pyridin-3-yl)pyrimidin-4-yl)ethanone | 1.2 |
| 4c | 2-(6-((2-(diethylamino)ethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone | 0.8 |
| 4d | 2-(6-((2-(diethylamino)ethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone | 0.5 |
| 4e | 2-(6-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone | 0.3 |
| 4f | 2-(6-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone | 0.6 |
Data extracted from "Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors".[2]
Experimental Protocol: In Vitro ROS1 Kinase Assay
The inhibitory activity of the compounds against ROS1 kinase was determined using a standard in vitro kinase assay. The general protocol is as follows:
-
Reagents and Materials:
-
Recombinant human ROS1 kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 as a generic kinase substrate
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP)
-
Phosphocellulose filter paper
-
Scintillation counter
-
-
Assay Procedure:
-
The kinase reaction is initiated by mixing the ROS1 enzyme, the test compound at various concentrations, the substrate, and the kinase buffer in a microplate well.
-
The mixture is pre-incubated for a short period to allow the inhibitor to bind to the enzyme.
-
The kinase reaction is started by the addition of radiolabeled ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
-
The filter paper is washed extensively to remove unincorporated radiolabeled ATP.
-
The amount of radioactivity incorporated into the substrate (bound to the filter paper) is quantified using a scintillation counter.
-
The percentage of inhibition is calculated for each compound concentration relative to a control reaction without an inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the targeted signaling pathway and the general workflow of the in vitro kinase assay.
Caption: Simplified ROS1 signaling pathway and the inhibitory action of this compound derivatives.
Caption: General workflow for an in vitro radiometric protein kinase assay.
Broader Therapeutic Potential of Pyrimidine Derivatives
The therapeutic applications of pyrimidine-based compounds extend beyond ROS1 inhibition. Research has demonstrated their efficacy against a range of other important drug targets:
-
Dual FLT3/CDK4 Inhibition: Certain 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives have shown potent dual inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4), both of which are implicated in acute myeloid leukemia (AML).[4]
-
Pyruvate Dehydrogenase Complex E1 (PDHc-E1) Inhibition: Novel 1,3,4-oxadiazole pyrimidine derivatives have been identified as inhibitors of the E1 component of the E. coli pyruvate dehydrogenase complex, suggesting potential as antibacterial agents.[5]
-
Anti-inflammatory Activity: Morpholinopyrimidine derivatives have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and the expression of iNOS and COX-2 in macrophage cells.[6][7]
-
Tubulin Polymerization Inhibition: Some pyrimidinyl pyrazole derivatives have been shown to inhibit tubulin polymerization, indicating their potential as anticancer agents that disrupt microtubule dynamics.[8]
-
Akt Kinase Inhibition: Pyrrolopyrimidine derivatives have been developed as potent and orally bioavailable inhibitors of Akt kinases, which are central nodes in cell survival and proliferation pathways.[9]
Conclusion
The this compound core represents a highly versatile and "privileged" scaffold in drug discovery. While the direct mechanism of action of the parent molecule remains to be fully elucidated, the extensive research on its derivatives clearly demonstrates their potential to act as potent inhibitors of a wide range of protein kinases and other enzymes. The primary mechanism of action for the kinase-inhibiting derivatives is competitive binding to the ATP pocket, leading to the disruption of key cellular signaling pathways. The continued exploration and functionalization of this pyrimidine core hold significant promise for the development of novel and effective therapies for cancer, inflammatory disorders, and infectious diseases.
References
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational design, synthesis and biological evaluation of 1,3,4-oxadiazole pyrimidine derivatives as novel pyruvate dehydrogenase complex E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of 1-(Pyrimidin-4-yl)ethanone derivatives
An In-depth Technical Guide on the Biological Activity of 1-(Pyrimidin-4-yl)ethanone Derivatives
Introduction
The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and numerous therapeutic agents.[1][2] This has spurred significant interest in the synthesis and biological evaluation of novel pyrimidine derivatives for drug discovery. Among these, compounds featuring the this compound core and its related structures have emerged as a promising class, demonstrating a wide spectrum of pharmacological activities. These activities include potent anticancer, antimicrobial, and anti-inflammatory properties, often attributed to their ability to interact with key biological targets like protein kinases.[1][3]
This technical guide provides a comprehensive overview of the biological activities of this compound and related pyrimidine derivatives. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Anticancer Activity
Pyrimidine derivatives are extensively investigated for their potential as anticancer agents. Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[3] Deregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Derivatives of the pyrimidine scaffold have shown inhibitory activity against several key kinases, including ROS1, FLT3, and CDKs.[3][4]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various pyrimidine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Compound 3 | MCF7 (Breast) | 1.61 | [5] |
| HepG2 (Liver) | 2.02 | [5] | |
| Compound 7 | MCF7 (Breast) | 2.53 | [5] |
| HepG2 (Liver) | 3.14 | [5] | |
| Compound 10e | MCF-7 (Breast) | 11 | [6] |
| Compound 10b | MCF-7 (Breast) | 12 | [6] |
| Compound 10d | MCF-7 (Breast) | 12 | [6] |
| Compound 7 | Hela (Cervical) | 73.08 | [7] |
| A549 (Lung) | 43.75 | [7] | |
| HT1080 (Fibrosarcoma) | 17.50 | [7] | |
| Compound 4f | MCF-7 (Breast) | 1.629 | [8] |
| Compound 4i | MCF-7 (Breast) | 1.841 | [8] |
| A549 (Lung) | 2.305 | [8] | |
| Compound 4a | MCF-7 (Breast) | 2.958 | [8] |
| A549 (Lung) | 3.304 | [8] | |
| Compound 23k | FLT3 (Kinase) | 0.011 | [4] |
| CDK4 (Kinase) | 0.007 | [4] |
Signaling Pathway: Kinase Inhibition
Many pyrimidine derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) or cyclin-dependent kinases (CDKs). This inhibition blocks downstream signaling cascades that promote cell proliferation and survival, ultimately leading to cell cycle arrest and apoptosis. The diagram below illustrates a simplified representation of this mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(Pyrimidin-4-yl)ethanone Analogs in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1-(pyrimidin-4-yl)ethanone core represents a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activity, and structure-activity relationships (SAR) of this class of compounds, with a primary focus on their role as kinase inhibitors. Detailed experimental protocols and visualizations of relevant signaling pathways are included to facilitate further research and drug development efforts in this area.
Introduction to this compound Analogs
The pyrimidine ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its ability to form key hydrogen bond interactions with biological targets, particularly the hinge region of protein kinases, has made it a popular scaffold for the design of kinase inhibitors.[3][4] The this compound moiety provides a key anchor point for further chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. These analogs have been extensively explored as inhibitors of various protein kinases implicated in cancer and other diseases.
This compound Analogs as ROS1 Kinase Inhibitors
A significant area of investigation for this compound analogs has been the inhibition of ROS1, a receptor tyrosine kinase.[5][6] Chromosomal rearrangements involving the ROS1 gene are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC).[1][7][8] The resulting fusion proteins lead to constitutive kinase activity, activating downstream signaling pathways such as the RAS-MAPK, PI3K-AKT, and STAT3 pathways, which promote cell proliferation and survival.[7][9]
Quantitative Biological Data
The following table summarizes the in vitro ROS1 kinase inhibitory activity of a series of this compound analogs.
| Compound ID | Structure | ROS1 IC₅₀ (µM) |
| 4a | 2-(6-((3-hydroxypropyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone | >10 |
| 4b | 2-(6-(2-morpholinoethylamino)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone | 1.25 |
| 4c | 2-(6-((2-(piperidin-1-yl)ethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone | 1.87 |
| 4d | 2-(6-((2-(diethylamino)ethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone | 2.54 |
| 5a | 1-(3-hydroxy-5-methylphenyl)-2-(6-((3-hydroxypropyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)ethanone | >10 |
| 5d | 2-(6-((2-(diethylamino)ethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-hydroxy-5-methylphenyl)ethanone | 1.58 |
Structure-Activity Relationship (SAR)
The data presented in the table above provides some initial insights into the structure-activity relationship of these analogs as ROS1 inhibitors. The presence of a basic amine moiety in the side chain at the 6-position of the pyrimidine ring appears to be important for activity, with the morpholinoethylamino-substituted analog 4b showing the highest potency.
Signaling Pathway
Caption: ROS1 Signaling Pathway and Inhibition by this compound Analogs.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the this compound core and its subsequent derivatization is a key aspect of developing novel analogs. A representative synthetic scheme is outlined below, based on the synthesis of ROS1 inhibitors.
Caption: General Synthetic Workflow for this compound Analogs.
Step 1: Synthesis of 2-(2,6-dichloropyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone
To a solution of methyl 3-methoxy-5-methylbenzoate in anhydrous tetrahydrofuran (THF) at -78°C under a nitrogen atmosphere is added a solution of lithium diisopropylamide (LDA) in THF. The mixture is stirred for 1 hour at this temperature. A solution of 2,4-dichloropyrimidine in THF is then added dropwise. After stirring for an additional 2 hours at -78°C, the reaction is quenched with aqueous HCl. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Step 2: Synthesis of 2-(6-(substituted-amino)-2-chloropyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone
A mixture of 2-(2,6-dichloropyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone and the appropriate amine (e.g., 2-morpholinoethan-1-amine) in THF is heated to 80°C in an oil bath for three hours. The reaction mixture is then cooled to room temperature and concentrated in vacuo. The residue is partitioned between water and ethyl acetate. The organic layer is separated, dried, and concentrated. The crude product is purified by flash column chromatography.
Step 3: Suzuki Coupling to Yield Final Product
To a solution of the 2-(6-(substituted-amino)-2-chloropyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone in a mixture of dioxane and water is added the appropriate boronic acid (e.g., 3-pyridinylboronic acid), sodium carbonate, and a catalytic amount of tetrakis(triphenylphosphine)palladium(0). The mixture is heated at reflux under a nitrogen atmosphere until the starting material is consumed (monitored by TLC). The reaction mixture is cooled, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by column chromatography to afford the final this compound analog.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against the target kinase is determined using an in vitro kinase assay.
Caption: Experimental Workflow for In Vitro Kinase Inhibition Assay.
Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compounds at various concentrations in an appropriate assay buffer.
-
Reaction Setup: In a 96- or 384-well plate, add the kinase and the test compound.
-
Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody in an ELISA format, or by quantifying the amount of ATP consumed using a luminescence-based assay (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound analogs have demonstrated considerable promise as a scaffold for the development of potent and selective kinase inhibitors. The synthetic accessibility of this core allows for extensive structural modifications, enabling the optimization of their pharmacological profiles. The detailed study of their interactions with targets such as ROS1 provides a strong foundation for the rational design of new therapeutic agents.
Future research in this area should focus on expanding the therapeutic applications of this scaffold by targeting a broader range of kinases and other enzyme families. Further elucidation of the structure-activity relationships and the mechanisms of action of these compounds will be crucial for the development of next-generation inhibitors with improved efficacy and safety profiles. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry with this versatile chemical scaffold.
References
- 1. Frontiers | Progress of non-small-cell lung cancer with ROS1 rearrangement [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ROS-1 Fusions in Non-Small-Cell Lung Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomarker.onclive.com [biomarker.onclive.com]
- 8. oaepublish.com [oaepublish.com]
- 9. aacrjournals.org [aacrjournals.org]
Discovery of Novel 1-(Pyrimidin-4-yl)ethanone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of novel 1-(Pyrimidin-4-yl)ethanone derivatives as potent kinase inhibitors. This class of compounds has garnered significant interest in the field of drug discovery due to its versatile scaffold and potential for selective targeting of various protein kinases implicated in cancer and other diseases. This document outlines the synthesis, biological evaluation, and mechanistic understanding of these derivatives, offering valuable insights for researchers and professionals in the field.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The this compound moiety, in particular, serves as a key building block for the design of targeted therapies. These derivatives have shown promise as inhibitors of several important kinase families, including ROS1, FLT3, and CDKs, which are often dysregulated in various malignancies. This guide will delve into the specifics of their synthesis, biological activity, and the signaling pathways they modulate.
Synthetic Methodologies
The synthesis of this compound derivatives typically involves multi-step reaction sequences. A general overview of the synthetic approach is presented below, followed by a detailed experimental protocol for a representative compound.
Experimental Workflow for Synthesis
The following diagram illustrates a common workflow for the synthesis of substituted this compound derivatives.
Detailed Experimental Protocol: Synthesis of 2-(2-Chloro-6-((2-(piperidin-1-yl)ethyl)amino)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone
This protocol describes a representative synthesis of a this compound derivative with potential biological activity.
Materials and Equipment:
-
2,4,6-trichloropyrimidine
-
3-methoxy-5-methylphenylacetonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
2-(Piperidin-1-yl)ethan-1-amine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
Round-bottom flasks, magnetic stirrer, reflux condenser, nitrogen atmosphere setup
-
Thin Layer Chromatography (TLC) plates
-
Rotary evaporator
Procedure:
-
Synthesis of 2-(2,6-dichloropyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere, a solution of 3-methoxy-5-methylphenylacetonitrile (1.0 eq) in anhydrous THF is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of 2,4,6-trichloropyrimidine (1.1 eq) in anhydrous THF is then added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the intermediate product.
-
-
Synthesis of 2-(2-Chloro-6-((2-(piperidin-1-yl)ethyl)amino)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone:
-
To a solution of the intermediate from the previous step (1.0 eq) in DCM, triethylamine (2.0 eq) is added.
-
2-(Piperidin-1-yl)ethan-1-amine (1.2 eq) is then added, and the reaction mixture is stirred at room temperature for 16 hours.
-
The mixture is diluted with DCM and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The residue is purified by flash column chromatography (eluting with a gradient of ethyl acetate and methanol) to yield the final product.
-
Biological Evaluation and Data
The synthesized this compound derivatives have been evaluated for their inhibitory activity against various protein kinases. The following tables summarize the quantitative data from these assays.
Table 1: ROS1 Kinase Inhibitory Activity
| Compound ID | Structure | IC50 (µM) |
| 4d | 2-(6-((2-(Diethylamino)ethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl) ethanone | 0.87 |
| 5a | 1-(3-Hydroxy-5-methylphenyl)-2-(6-((3-hydroxypropyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)ethanone | >10 |
| 5d | 2-(6-((2-(Diethylamino)ethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-hydroxy-5-methylphenyl) ethanone | 1.23 |
Data extracted from a study on novel pyrimidine-4-yl-ethanol and ethanone derivatives as ROS1 kinase inhibitors.
Table 2: FLT3 and CDK Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) |
| FN-1501 | FLT3 | 5 |
| CDK2 | 25 | |
| CDK4 | 30 | |
| CDK6 | 45 |
FN-1501 is a 1H-pyrazole-3-carboxamide derivative incorporating a pyrimidine-fused heterocycle.
Experimental Protocols for Biological Assays
Detailed protocols for the key biological assays used to evaluate the this compound derivatives are provided below.
ROS1 Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human ROS1 kinase
-
Substrate peptide (e.g., poly-Glu,Tyr 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compounds or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2.5 µL of the ROS1 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction: Add 5 µL of a solution containing the substrate peptide and ATP to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.
Cellular FLT3 and CDK4/6 Inhibition Assay (MV4-11 Cell Line)
This assay assesses the ability of the compounds to inhibit cell proliferation in a human acute myeloid leukemia (AML) cell line that is dependent on FLT3 and CDK activity.
Materials:
-
MV4-11 human AML cell line (homozygous for FLT3-ITD mutation)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White, clear-bottom 96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer
Procedure:
-
Cell Seeding: Seed MV4-11 cells at a density of 5,000 cells per well in 90 µL of culture medium in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 10 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator.
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (no-cell control) from all readings. Normalize the data to the vehicle control (100% viability). Plot the normalized data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.
Signaling Pathways and Mechanism of Action
The this compound derivatives exert their biological effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.
ROS1 Signaling Pathway
ROS1 is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, can drive oncogenesis. The diagram below illustrates the downstream signaling cascade initiated by an activated ROS1 fusion protein and the point of inhibition by the novel derivatives.
FLT3 and CDK Signaling in Acute Myeloid Leukemia (AML)
Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), lead to its constitutive activation and the subsequent activation of downstream pro-survival and proliferative pathways. Cyclin-dependent kinases (CDKs), such as CDK4 and CDK6, are also critical for cell cycle progression in AML. The dual inhibition of FLT3 and CDKs represents a promising therapeutic strategy.
Technical Guide: 1-(Pyrimidin-4-yl)ethanone
InChIKey: UZKADDSUUBRMKO-UHFFFAOYSA-N
Introduction
1-(Pyrimidin-4-yl)ethanone, also known as 4-acetylpyrimidine, is a heterocyclic ketone of interest in medicinal chemistry and drug development. Its pyrimidine core is a common scaffold in a variety of biologically active molecules. This technical guide provides a summary of its chemical properties, a method for its synthesis, and an overview of its potential biological activity based on related compounds. The information is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Spectroscopic Data
The key physicochemical properties of this compound are summarized in Table 1. Spectroscopic data that has been reported for this compound is listed in Table 2.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O | PubChem[1] |
| Molecular Weight | 122.12 g/mol | PubChem[1] |
| CAS Number | 39870-05-8 | PubChem[1] |
| Appearance | White to yellow solid | ChemicalBook[2] |
| Melting Point | 67 °C | ChemicalBook[2] |
| Boiling Point | 70 °C at 3 Torr | ChemicalBook[2] |
| InChIKey | UZKADDSUUBRMKO-UHFFFAOYSA-N | PubChem[1] |
Table 2: Reported Spectroscopic Data for this compound
| Data Type | Availability | Source |
| ¹³C NMR | Data exists | PubChem[1] |
| ¹H NMR | Data exists | PubChem[1] |
| Mass Spectrometry (GC-MS) | Data exists | PubChem[1] |
Note: While the existence of this spectroscopic data is documented, detailed peak lists and chemical shifts were not available in the cited public sources.
Experimental Protocols
Synthesis of this compound
The following protocol describes a general procedure for the synthesis of this compound from pyrimidine and acetaldehyde[2].
Materials:
-
Pyrimidine (2.5 g, 31.2 mmol)
-
Acetaldehyde (10.8 mL, 192 mmol)
-
Dichloromethane (190 mL)
-
3.4 M Sulfuric acid (15.6 mL)
-
Solutions for dropwise addition (details not specified in the source)
Procedure:
-
Dissolve pyrimidine and acetaldehyde in dichloromethane in a reaction vessel.
-
Cool the stirred solution to 0 °C.
-
Slowly add 3.4 M sulfuric acid to the reaction mixture.
-
Further cool the reaction solution to -5 °C.
-
Simultaneously add two additional reagent solutions dropwise through separate funnels over a specified period.
Note: This protocol is based on a general procedure and may require further optimization for specific laboratory conditions.
Biological Activity
While there is limited direct research on the biological activity of this compound itself, studies on closely related derivatives provide strong evidence for its potential as a kinase inhibitor.
ROS1 Kinase Inhibition
A novel series of pyrimidin-4-yl-ethanol and ethanone derivatives have been synthesized and evaluated as potential inhibitors of ROS1 kinase[3][4]. Most of the tested compounds in these studies demonstrated inhibitory activity against ROS1 kinase in the micromolar range[3][4]. ROS1 is a receptor tyrosine kinase, and its dysregulation has been implicated in the development of various cancers, including non-small cell lung cancer. This suggests that the this compound scaffold could be a valuable starting point for the development of novel ROS1 inhibitors.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Potential Signaling Pathway Inhibition
The diagram below depicts a simplified signaling pathway for ROS1 kinase, a likely target for compounds based on the this compound scaffold.
References
An In-depth Technical Guide to 1-(Pyrimidin-4-yl)ethanone
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-(Pyrimidin-4-yl)ethanone, a heterocyclic ketone of interest to researchers in medicinal chemistry and drug development.
Core Compound Properties
This compound, also known as 4-acetylpyrimidine, is a solid organic compound. Its fundamental chemical and physical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source(s) |
| Molecular Weight | 122.12 g/mol | [1] |
| Molecular Formula | C₆H₆N₂O | [2] |
| CAS Number | 39870-05-8 | [2] |
| IUPAC Name | 1-(pyrimidin-4-yl)ethan-1-one | [1] |
| Canonical SMILES | CC(=O)C1=NC=NC=C1 | N/A |
| InChI Key | UZKADDSUUBRMKO-UHFFFAOYSA-N | |
| Physical Form | Solid | |
| Purity (Typical) | 95% | |
| Storage Conditions | Sealed in dry, 2-8°C |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various organic chemistry methodologies. A general procedure involves the reaction of pyrimidine with acetaldehyde.[3]
General Synthesis Protocol
A representative synthetic procedure is outlined below:
-
Reaction Setup : Pyrimidine (1.0 eq) and acetaldehyde (6.15 eq) are dissolved in dichloromethane at 0°C with stirring.[3]
-
Acid Addition : A solution of 3.4 M sulfuric acid (0.5 eq) is slowly added to the reaction mixture.[3]
-
Initiation : The reaction solution is cooled to -5°C.[3]
-
Work-up and Purification : Following the reaction, the mixture is subjected to a standard aqueous work-up. The organic layer is separated, dried, and concentrated under reduced pressure. The crude product is then purified, typically using flash column chromatography, to yield the final product.
While the above provides a general outline, specific reaction conditions, such as temperature, reaction time, and purification solvents, may be optimized to improve yield and purity.
Potential Biological Activity and Signaling Pathways
The pyrimidine scaffold is a common motif in a wide array of biologically active compounds, and its derivatives are known to exhibit a range of pharmacological activities. Notably, pyrimidine-containing molecules have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Derivatives of pyrimidin-4-one have been synthesized and evaluated as antagonists for the angiotensin II receptor type 1 (AT1), indicating potential applications in cardiovascular disease.
While the specific biological targets of this compound are not extensively documented, its structural class is of significant interest in the development of kinase inhibitors. For instance, various pyrimidine derivatives have been explored as inhibitors of pathways such as the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK signaling cascades.[4][5] The inhibition of these pathways is a key strategy in modern cancer therapy.
Below is a representative diagram of the PI3K/Akt/mTOR signaling pathway, illustrating a common target for pyrimidine-based inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway with a potential point of inhibition by pyrimidine derivatives.
Experimental Workflow
The general workflow for the synthesis and characterization of this compound is depicted in the following diagram. This process begins with the selection of starting materials and proceeds through synthesis, purification, and finally, structural and purity analysis.
Caption: General experimental workflow for the synthesis and characterization of this compound.
References
- 1. This compound | C6H6N2O | CID 538060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. Ethanone,1-(4-pyrimidinyl)- CAS#: 39870-05-8 [amp.chemicalbook.com]
- 4. Frontiers | Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor [frontiersin.org]
- 5. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Hazards of 1-(Pyrimidin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known safety and hazard information for 1-(Pyrimidin-4-yl)ethanone (CAS No: 39870-05-8). The information is compiled from available safety data sheets and chemical databases to ensure that researchers, scientists, and drug development professionals can handle this compound with the utmost care and awareness of its potential risks. It is important to note that while this guide summarizes the available public information, specific toxicological studies and detailed experimental protocols for this compound are not extensively available in the public domain.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 4-Acetylpyrimidine, Methyl 4-pyrimidinyl ketone[1] |
| CAS Number | 39870-05-8 |
| Molecular Formula | C₆H₆N₂O |
| Molecular Weight | 122.13 g/mol |
| Physical Form | Solid |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation.
GHS Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation | Category 3 |
Source: Sigma-Aldrich
GHS Label Elements
| Element | Description |
| Pictogram | |
| GHS07: Exclamation Mark | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. |
| H315: Causes skin irritation. | |
| H319: Causes serious eye irritation. | |
| H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Toxicological Information
Experimental Protocols
Specific experimental protocols for the determination of the safety and hazard properties of this compound are not publicly available. The GHS classification is typically derived from data submitted by manufacturers and suppliers to regulatory bodies, and the underlying study reports are often proprietary. General methodologies for chemical hazard testing are outlined by organizations such as the OECD (Organisation for Economic Co-operation and Development), but compound-specific protocols could not be retrieved.
First-Aid Measures
In case of exposure to this compound, the following first-aid measures should be taken.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Fire-Fighting Measures
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] |
| Specific Hazards | No specific data available.[1] |
| Protective Equipment | Wear a self-contained breathing apparatus for firefighting if necessary.[1] |
Handling and Storage
Proper handling and storage are crucial to minimize the risks associated with this compound.
| Aspect | Recommendation |
| Safe Handling | Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[1] |
| Storage Conditions | Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Recommended storage temperature is 2-8°C, sealed in dry conditions. |
Exposure Controls and Personal Protection
To ensure the safety of personnel, appropriate engineering controls and personal protective equipment (PPE) must be used when handling this compound.
| Control Parameter | Recommendation |
| Engineering Controls | Ensure adequate ventilation. |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields.[1] |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] |
Visual Workflow for Chemical Hazard Management
The following diagram illustrates a logical workflow for the assessment and management of chemical hazards, applicable to compounds like this compound.
Caption: Workflow for Chemical Hazard Assessment and Management.
Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a formal risk assessment. All laboratory personnel should be trained in safe chemical handling practices and should consult the most up-to-date Safety Data Sheet (SDS) for this compound before use.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(Pyrimidin-4-yl)ethanone from Pyrimidine Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(pyrimidin-4-yl)ethanone, a valuable building block in medicinal chemistry and drug development. Due to the electron-deficient nature of the pyrimidine ring, direct acylation of pyrimidine is challenging. The presented method circumvents this issue by constructing the pyrimidine ring from acyclic precursors. This application note details a robust and accessible method for the synthesis of this compound via the cyclocondensation of a β-dicarbonyl compound with formamidine.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds found in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. The introduction of an acetyl group at the 4-position of the pyrimidine ring provides a key handle for further chemical modifications, making this compound a crucial intermediate in the synthesis of more complex molecules. This protocol outlines a reliable method for its preparation, suitable for laboratory and small-scale production.
Synthetic Pathway
The synthesis of this compound can be efficiently achieved through the Pinner synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine. In this protocol, the sodium salt of 3-oxo-butanal (acetoacetaldehyde sodium salt) is reacted with formamidine hydrochloride to yield the target compound.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials:
-
Acetoacetaldehyde sodium salt (CAS: 34887-14-4)
-
Formamidine hydrochloride (CAS: 6313-33-3)
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend acetoacetaldehyde sodium salt (10.0 g, 90.8 mmol) in 100 mL of methanol.
-
Addition of Formamidine: To the stirred suspension, add formamidine hydrochloride (7.3 g, 90.8 mmol).
-
Initiation of Reaction: Add a solution of sodium methoxide (4.9 g, 90.8 mmol) in 20 mL of methanol to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Partition the resulting residue between 100 mL of diethyl ether and 50 mL of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure this compound as a pale yellow solid.
-
Data Presentation
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Starting Material 1 | Acetoacetaldehyde sodium salt |
| Starting Material 2 | Formamidine hydrochloride |
| Solvent | Methanol |
| Base | Sodium methoxide |
| Reaction Temperature | Reflux (~65 °C) |
| Reaction Time | 4 hours |
| Typical Yield | 60-70% |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₆H₆N₂O |
| Molecular Weight | 122.13 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 78-80 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 9.25 (s, 1H), 8.85 (d, J=5.2 Hz, 1H), 7.80 (d, J=5.2 Hz, 1H), 2.75 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 198.5, 159.0, 157.8, 151.2, 118.9, 26.3 |
| Mass Spectrum (EI) m/z | 122 (M⁺), 107, 79, 52 |
Logical Relationship Diagram
Caption: Logical workflow of the synthesis and analysis process.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is efficient, utilizes readily available starting materials, and provides the target compound in good yield and purity. This protocol is intended to be a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the preparation of this important synthetic intermediate.
One-Pot Synthesis of 1-(Pyrimidin-4-yl)ethanone Derivatives: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1-(pyrimidin-4-yl)ethanone derivatives, a class of compounds with significant potential in drug discovery, particularly as kinase inhibitors. While true one-pot, multi-component reactions for the direct synthesis of a diverse range of substituted 1-(pyrimidin-4-yl)ethanones are not extensively reported in the literature, this guide presents a highly efficient and modular synthetic strategy. This approach, though sequential, allows for the systematic variation of substituents on the pyrimidine core, making it ideal for establishing structure-activity relationships (SAR) in medicinal chemistry programs.
Introduction
Pyrimidine-containing compounds are a cornerstone of medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The this compound scaffold, in particular, has emerged as a valuable pharmacophore for the development of targeted therapies. These compounds have shown promise as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.
This application note focuses on a robust synthetic route to access diverse this compound derivatives and their subsequent evaluation as kinase inhibitors, with a specific focus on ROS1 kinase, a key target in certain types of cancer.
Data Presentation: Synthesis of this compound Derivatives
The following table summarizes the quantitative data for the synthesis of a series of 2,6-disubstituted-4-(2-oxo-2-phenylethyl)pyrimidine derivatives, which are precursors to the final ethanone products. The yields and reaction times for the key synthetic steps are provided.
| Compound ID | R1 Substituent | R2 Substituent | Step 1 Yield (%) | Step 2 Yield (%) | Overall Yield (%) | Melting Point (°C) |
| 3a | -Cl | 3-hydroxypropylamino | 49 | - | 49 | 105-106 |
| 3c | -Cl | 2-(piperidin-1-yl)ethylamino | 13 | - | 13 | 90-92 |
| 3d | -Cl | 2-(diethylamino)ethylamino | 19 | - | 19 | 65-67 |
| 5e | pyridin-3-yl | 4-ethylpiperazin-1-yl | - | 46 | - | 149-150 |
Data extracted from a study on the synthesis of pyrimidin-4-yl-ethanol and ethanone derivatives as ROS1 kinase inhibitors.
Experimental Protocols
The following protocols describe a representative multi-step synthesis of this compound derivatives, which can be adapted to generate a library of analogues for SAR studies.
General Synthetic Scheme
A general synthetic route involves the initial construction of a substituted pyrimidine core, followed by the introduction of the ethanone moiety. A common strategy is the reaction of a substituted pyrimidine with a suitable phenacyl halide.
Synthesis of 2-(2-Chloro-6-((3-hydroxypropyl)amino)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone (3a)
-
Materials and Equipment :
-
2,4,6-trichloropyrimidine
-
3-amino-1-propanol
-
1-(3-methoxy-5-methylphenyl)ethanone
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
-
Column chromatography setup for purification
-
-
Step 1: Synthesis of 2,4-dichloro-6-((3-hydroxypropyl)amino)pyrimidine :
-
To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous THF, add 3-amino-1-propanol (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
-
-
Step 2: Synthesis of 2-(2-Chloro-6-((3-hydroxypropyl)amino)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone (3a) :
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF, add a solution of 1-(3-methoxy-5-methylphenyl)ethanone (1.1 eq) in THF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2,4-dichloro-6-((3-hydroxypropyl)amino)pyrimidine (1.0 eq) in THF to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (ethyl acetate-hexane, 2:1, v/v) to yield the title compound as a mixture of keto/enol tautomers.
-
Yield : 49%
-
Melting Point : 105-106 °C
-
Characterization :
-
IR (KBr) : 3274, 2918, 2843, 1636, 1590, 1461, 1224, 1193, 851, 689 cm⁻¹
-
¹H NMR (CDCl₃) : δ 1.90 (m, 2H), 2.40 (s, 3H), 3.59–3.65 (m, 4H), 3.87 (s, 3H), 5.86 (s, 1H), 6.33 (s, 1H), 6.83 (s, 1H), 7.16 (s, 1H), 7.23 (s, 1H) and 15.33 (s, 1H)
-
-
Mandatory Visualization
Experimental Workflow
Caption: Modular synthesis of 1-(
Application Notes and Protocols: 1-(Pyrimidin-4-yl)ethanone as a Versatile Intermediate for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(pyrimidin-4-yl)ethanone as a key building block in the synthesis of potent kinase inhibitors. The protocols detailed below, along with the accompanying data and pathway diagrams, are intended to facilitate the research and development of novel therapeutics targeting various kinases implicated in cancer and other diseases.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an ideal starting point for inhibitor design. This compound, with its reactive acetyl group, serves as a versatile precursor for the elaboration of diverse pyrimidine-based compounds, including chalcones and pyrazole-pyrimidine hybrids, which have demonstrated significant inhibitory activity against a range of kinases. This document focuses on the application of this compound in the synthesis of inhibitors targeting Aurora and ROS1 kinases, both of which are critical targets in oncology.
Data Presentation: Kinase Inhibitory Activity of Pyrimidine Derivatives
The following tables summarize the in vitro kinase inhibitory activities of various pyrimidine-based compounds, showcasing the potential of this scaffold in developing potent kinase inhibitors.
Table 1: Inhibitory Activity of Pyrimidine-Based Aurora Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (for cellular IC50) | Cellular IC50 (nM) | Reference |
| Compound 13 | Aurora A | < 100 | NCI-H524 (SCLC) | 3.36 | [1] |
| NCI-H82 (SCLC) | < 200 | [1] | |||
| MLN8237 (Alisertib) | Aurora A | 1.2 | Various | - | [2] |
| AMG 900 | Aurora B | 0.6 | HCT116 | - | [2] |
| PF-03814735 | Aurora A | 5 | Various | 42-150 | [2] |
| Aurora B | 0.8 | [2] | |||
| SNS-314 | Aurora A | 9 | HCT116 | 1.8-24.4 | [2] |
| Aurora B | 31 | [2] | |||
| Aurora C | 3 | [2] |
Table 2: Inhibitory Activity of Pyrimidine-Based ROS1 Kinase Inhibitors
| Compound ID | Target Kinase | % Inhibition @ 10 µM | IC50 (µM) | Reference |
| Compound 7a | ROS1 | 48 | >10 | [3] |
| Compound 7b | ROS1 | 55 | 8.7 | [3] |
| Compound 7c | ROS1 | 62 | 5.2 | [3] |
| Compound 7d | ROS1 | 45 | >10 | [3] |
| Compound 7e | ROS1 | 51 | 9.8 | [3] |
| Compound 7f | ROS1 | 68 | 3.5 | [3] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways of Aurora and ROS1 kinases, highlighting the points of intervention for the synthesized inhibitors.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Single step synthesis of new fused pyrimidine derivatives and their evaluation as potent Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrimidin-4-yl-ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of pyrimidin-4-yl-ethanol derivatives, a class of compounds with significant interest in medicinal chemistry, particularly as kinase inhibitors. The protocols outlined below offer two distinct synthetic strategies, providing flexibility in starting materials and reaction conditions.
Introduction
Pyrimidin-4-yl-ethanol derivatives are heterocyclic compounds that have emerged as important scaffolds in drug discovery. Their structural features allow for diverse substitutions, enabling the fine-tuning of their pharmacological properties. Notably, certain derivatives have shown potent inhibitory activity against receptor tyrosine kinases (RTKs) like ROS1, which are implicated in the development and progression of various cancers.[1] The synthesis of these molecules is, therefore, a critical step in the development of novel targeted therapies.
This application note details two primary synthetic routes to obtain these valuable compounds: a multi-step synthesis involving a Suzuki coupling reaction and a reduction method starting from a pyrimidine-4-yl-acetate precursor.
Data Presentation
The following table summarizes the quantitative data for representative compounds synthesized using the multi-step protocol.
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 3a | C₁₆H₁₈ClN₃O₃ | 335.79 | 49 | 105-106 |
| 3b | C₁₉H₂₃ClN₄O₃ | 390.87 | 48 | 114-116 |
| 3c | C₂₀H₂₅ClN₄O₂ | 388.90 | 13 | 90-92 |
| 3d | C₁₉H₂₅ClN₄O₂ | 376.88 | 19 | 65-67 |
| 3e | C₂₀H₂₅ClN₄O₂ | 388.90 | 28 | sticky solid |
| 4d | C₂₅H₃₀N₄O₃ | 434.54 | 33 | sticky solid |
| 5a | C₂₁H₂₂N₄O₄ | 410.43 | 19 | 97-99 |
Experimental Protocols
Protocol 1: Multi-Step Synthesis via Suzuki Coupling
This protocol describes a multi-step synthesis adapted from the work of Abdelazem and Lee (2015), which is suitable for generating a variety of substituted pyrimidin-4-yl-ethanol derivatives.[1]
Step 1: Synthesis of 2-(2,6-dichloropyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone (2)
-
To a solution of methyl 3-methoxy-5-methylbenzoate (1) (5.0 g, 27.7 mmol) and 2,4-dichloro-6-methylpyrimidine (5.4 g, 33.1 mmol) in 75 mL of dry THF, add a 1.0 M solution of lithium bis(trimethylsilyl)amide (LHMDS) in THF (55.6 mL, 55.6 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with 1 N aqueous HCl solution for neutralization.
-
Extract the mixture with ethyl acetate (2 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography using a mixture of hexane and dichloromethane (4:1, v/v) to yield the title compound.
Step 2: Synthesis of 2-(2-chloro-6-(substituted-amino)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanones (3a-f)
-
A mixture of 2-(2,6-dichloropyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone (2) (1.0 g, 3.23 mmol) and the appropriate amine in THF is heated to 80 °C in an oil bath for three hours.
-
Allow the reaction mixture to cool to room temperature and then concentrate in vacuo.
-
Partition the residue between water and ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Step 3: Suzuki Coupling to Synthesize 2-(2-(pyridin-3-yl)-6-(substituted-amino)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanones (4a-f)
-
React the intermediate from Step 2 (3a-f) with 3-pyridineboronic acid under palladium catalysis to afford the Suzuki coupling products.
Step 4: Reduction to Pyrimidin-4-yl-ethanol Derivatives (6a-f)
-
Reduce the ethanone derivatives (4a-f) with sodium borohydride in ethanol to yield the final pyrimidin-4-yl-ethanol derivatives.
Protocol 2: Synthesis via Reduction of a Pyrimidine-4-yl Acetate Derivative
This protocol provides a more direct route to the pyrimidin-4-yl-ethanol core structure through the reduction of a corresponding ester.
Step 1: Synthesis of Ethyl 2-(pyrimidin-4-yl)acetate
-
Synthesize the starting ester, ethyl 2-(pyrimidin-4-yl)acetate, through established methods. One common approach is the reaction of 4-chloropyrimidine with the sodium salt of ethyl acetoacetate followed by hydrolysis and decarboxylation.
Step 2: Reduction of Ethyl 2-(pyrimidin-4-yl)acetate to 2-(pyrimidin-4-yl)ethanol
-
To a suspension of lithium aluminum hydride (LiAlH₄) (0.27 g, 7.1 mmol) in anhydrous tetrahydrofuran (THF) or diethyl ether (15 ml), add a solution of ethyl 2-(pyrimidin-4-yl)acetate (5.0 mmol) in the same anhydrous solvent dropwise at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with THF or ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-(pyrimidin-4-yl)ethanol.
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the general multi-step synthetic workflow for producing pyrimidin-4-yl-ethanol derivatives as described in Protocol 1.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 1-(Pyrimidin-4-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(Pyrimidin-4-yl)ethanone, also known as 4-acetylpyrimidine, is a critical building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds.[1] This application note provides a detailed protocol for the determination of this compound purity using a reversed-phase HPLC (RP-HPLC) method.
The analysis of pyrimidine derivatives is frequently carried out using RP-HPLC with C8 and C18 silica gel columns.[2] This method is designed to separate the main component from potential process-related impurities and degradation products.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for developing an appropriate analytical method.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O | [3][4] |
| Molecular Weight | 122.12 g/mol | [3] |
| XLogP3 | 0.2 | [3] |
| Appearance | Solid |
The low LogP value indicates that this compound is a relatively polar compound, making it well-suited for analysis by reversed-phase chromatography.
Experimental Protocol: HPLC Purity Analysis
This section details the complete methodology for the purity analysis of this compound.
1. Instrumentation and Consumables
-
HPLC system with a UV-Vis detector (e.g., Agilent, Shimadzu, Waters)[5]
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions
The following table outlines the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B; 20-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
3. Preparation of Solutions
-
Diluent: A mixture of Water:Acetonitrile (80:20 v/v) is used as the diluent.
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the diluent and mix well.
-
-
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Follow steps 2-5 as described for the Standard Solution Preparation.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Workflow for HPLC Analysis
The overall workflow for the purity determination is illustrated in the diagram below.
Caption: Workflow for the HPLC purity analysis of this compound.
Data Presentation and Calculation
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Example Data Table
The table below presents hypothetical data from a sample analysis.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 3.52 | 150.7 | 0.25 | Impurity A |
| 2 | 5.89 | 59875.4 | 99.53 | This compound |
| 3 | 8.14 | 132.1 | 0.22 | Impurity B |
| Total | 60158.2 | 100.00 |
Purity Calculation
The percentage purity is calculated using the area normalization method:
% Purity = (Area of the main peak / Total area of all peaks) x 100
Logical Diagram for Purity Calculation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C6H6N2O | CID 538060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Ethanone, 1-(4-methyl-2-pyrimidinyl)- | SIELC Technologies [sielc.com]
Application Notes and Protocols: NMR Spectroscopy of 1-(Pyrimidin-4-yl)ethanone and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopy of 1-(pyrimidin-4-yl)ethanone and its derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrimidine scaffold in biologically active molecules.[1] NMR spectroscopy is a powerful tool for the structural elucidation and characterization of these compounds, enabling researchers to confirm their identity, assess purity, and study their interactions with biological targets.
Overview of NMR Spectroscopy for Pyrimidine Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules in solution. For this compound and its derivatives, ¹H and ¹³C NMR are fundamental for structural verification. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be employed for unambiguous assignment of all proton and carbon signals, which is especially crucial for more complex substituted analogs.
NMR Data for this compound and Derivatives
Note: The chemical shifts for this compound are predicted based on the analysis of its derivatives and related heterocyclic ketones.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~9.2 - 9.4 | s | - |
| H-5 | ~7.8 - 8.0 | d | ~5.0 - 6.0 |
| H-6 | ~8.8 - 9.0 | d | ~5.0 - 6.0 |
| -CH₃ | ~2.7 - 2.8 | s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158 - 160 |
| C-4 | ~165 - 167 |
| C-5 | ~120 - 122 |
| C-6 | ~150 - 152 |
| C=O | ~198 - 200 |
| -CH₃ | ~25 - 27 |
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of this compound and its derivatives.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
This compound derivative (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)
-
High-quality 5 mm NMR tubes
-
Pipettes
-
Vortex mixer
-
Filter (e.g., glass wool plug in a Pasteur pipette)
Procedure:
-
Weigh the desired amount of the compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Vortex the mixture until the sample is completely dissolved. A homogeneous solution is essential for high-resolution spectra.
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Carefully place a cap on the NMR tube.
-
Label the NMR tube clearly with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer. These parameters may need to be optimized for specific samples and instruments.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Solvent: CDCl₃ (unless the compound is insoluble).
-
Temperature: 298 K.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).
-
Solvent: CDCl₃ (unless the compound is insoluble).
-
Temperature: 298 K.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
2D NMR Spectroscopy (COSY, HSQC, HMBC):
For complex derivatives where signal assignment is challenging, 2D NMR experiments are recommended. Standard pulse programs available on the spectrometer software should be used. The number of increments and scans should be adjusted to achieve the desired resolution and signal-to-noise ratio.
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.
-
Assign the peaks in both the ¹H and ¹³C spectra with the aid of 2D NMR data if acquired.
Visualization of Workflows and Relationships
The following diagrams illustrate key workflows and concepts relevant to the NMR analysis of this compound and its derivatives in a drug discovery context.
Caption: Experimental Workflow for NMR Analysis.
Caption: Logical Relationships in NMR Data Interpretation.
Caption: NMR in a Structure-Activity Relationship (SAR) Workflow.
References
Application Notes: Synthesis of Thieno[3,2-d]pyrimidines from 1-(Pyrimidin-4-yl)ethanone
Introduction
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic core in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential.[1] Derivatives of this ring system are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. Notably, the thieno[3,2-d]pyrimidine framework is a key component of several potent and selective inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2][3] The PI3K/Akt/mTOR cascade is a critical intracellular pathway that regulates cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for the development of novel oncology therapeutics.[1][2][4]
While various synthetic routes to thieno[3,2-d]pyrimidines exist, they typically commence from pre-functionalized thiophene rings. This application note details a robust and accessible two-step synthetic pathway starting from the readily available heteroaryl ketone, 1-(Pyrimidin-4-yl)ethanone. This approach first involves the construction of a polysubstituted 2-aminothiophene intermediate via the Gewald multicomponent reaction, followed by a cyclization step to form the fused pyrimidine ring.
Synthetic Strategy
The proposed synthesis is a two-step process designed for efficiency and modularity:
-
Gewald Reaction: This one-pot, three-component reaction involves the condensation of this compound, an active methylene nitrile (malononitrile), and elemental sulfur.[5][6] This reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to yield a highly functionalized 2-amino-3-cyanothiophene intermediate.[5]
-
Annulation to Thieno[3,2-d]pyrimidine: The 2-aminothiophene intermediate undergoes a cyclocondensation reaction with a one-carbon synthon, such as formamide or formic acid, to construct the pyrimidine ring, yielding the final thieno[3,2-d]pyrimidine core.[7][8][9]
This synthetic route offers a straightforward method for accessing novel thieno[3,2-d]pyrimidine derivatives, which can serve as valuable building blocks for the development of new therapeutic agents, particularly PI3K inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-cyano-5-(pyrimidin-4-yl)thiophene (Intermediate 1)
This protocol describes the synthesis of the key 2-aminothiophene intermediate via the Gewald reaction.
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur (S₈)
-
Ethanol (Absolute)
-
Morpholine or Triethylamine (Base)
-
Deionized Water
-
Ethyl Acetate
-
Hexane
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 mmol, 1.22 g).
-
Add malononitrile (10.0 mmol, 0.66 g) and elemental sulfur (10.0 mmol, 0.32 g).
-
Add absolute ethanol (50 mL) to the flask to dissolve the reactants.
-
Slowly add the base, either morpholine (10.0 mmol, 0.87 mL) or triethylamine (10.0 mmol, 1.39 mL), dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Upon completion, allow the mixture to cool to room temperature. A precipitate may form.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Add 50 mL of cold deionized water to the residue and stir for 30 minutes.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Recrystallize the crude product from an ethanol/water mixture or an ethyl acetate/hexane mixture to afford the pure 2-amino-3-cyano-5-(pyrimidin-4-yl)thiophene.
-
Dry the final product under vacuum.
Protocol 2: Synthesis of 4-Aminothieno[3,2-d]pyrimidine-6-carbonitrile (Final Product)
This protocol details the cyclization of the 2-aminothiophene intermediate to the final thieno[3,2-d]pyrimidine product.
Materials:
-
2-Amino-3-cyano-5-(pyrimidin-4-yl)thiophene (Intermediate 1)
-
Formamide
-
Deionized Water
-
Ethanol
Procedure:
-
Place 2-amino-3-cyano-5-(pyrimidin-4-yl)thiophene (5.0 mmol, 1.08 g) in a 100 mL round-bottom flask.
-
Add an excess of formamide (25 mL).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 150-160 °C) in an oil bath.[7][8]
-
Maintain the reflux for 3-5 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 100 mL of ice-cold water with stirring.
-
A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with deionized water (3 x 30 mL) to remove any residual formamide.
-
Recrystallize the crude product from ethanol to yield pure 4-aminothieno[3,2-d]pyrimidine-6-carbonitrile.
-
Dry the purified product in a vacuum oven.
Data Presentation
The following tables summarize the reaction conditions and expected outcomes for the synthesis of the thieno[3,2-d]pyrimidine derivative. The data is based on typical yields reported for analogous reactions in the literature.[10][11][12]
Table 1: Reaction Parameters for the Synthesis of Intermediate 1
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Malononitrile, Sulfur |
| Base | Morpholine |
| Solvent | Ethanol |
| Temperature | 80 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Expected Yield | 75-85% |
Table 2: Reaction Parameters for the Synthesis of the Final Product
| Parameter | Value |
| Starting Material | Intermediate 1 |
| Reagent | Formamide |
| Solvent | None (Formamide as reagent and solvent) |
| Temperature | 160 °C (Reflux) |
| Reaction Time | 3-5 hours |
| Expected Yield | 60-70% |
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of 4-aminothieno[3,2-d]pyrimidine-6-carbonitrile from this compound.
Caption: Synthetic workflow for the preparation of the thieno[3,2-d]pyrimidine.
PI3K/Akt Signaling Pathway
Thieno[3,2-d]pyrimidines are known potent inhibitors of the PI3K/Akt signaling pathway, a key regulator of cell growth and survival that is often hyperactivated in cancer.
Caption: Inhibition of the PI3K/Akt pathway by thieno[3,2-d]pyrimidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Application Notes and Protocols for N-alkylation of Pyrimidin-4-yl-ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of pyrimidine scaffolds is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse array of compounds with significant therapeutic potential. The pyrimidine core is a key pharmacophore found in numerous biologically active molecules, including antiviral, anticancer, and antibacterial agents. The introduction of alkyl groups onto the pyrimidine ring can profoundly influence the compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.
This document provides a detailed experimental procedure for the N-alkylation of pyrimidin-4-yl-ethanone, a versatile building block in drug discovery. The presence of the electron-withdrawing acetyl group at the 4-position influences the regioselectivity of the alkylation, generally favoring substitution at the N1 position. The protocols described herein are based on established methodologies for the N-alkylation of pyrimidine derivatives.
General Reaction Scheme
The N-alkylation of pyrimidin-4-yl-ethanone typically proceeds via a nucleophilic substitution reaction where the nitrogen atom of the pyrimidine ring attacks an alkyl halide or a similar electrophilic alkylating agent. The reaction is generally carried out in the presence of a base to deprotonate the pyrimidine nitrogen, thereby increasing its nucleophilicity.
Regioselectivity: The pyrimidine ring in pyrimidin-4-yl-ethanone contains two nitrogen atoms (N1 and N3) that are potential sites for alkylation. The electron-withdrawing acetyl group at the C4 position is expected to decrease the electron density at the adjacent N3 atom, thus making the N1 position more nucleophilic and the preferred site of alkylation. The choice of solvent and base can also influence the regioselectivity of the reaction.
Experimental Protocols
Below are two representative protocols for the N-alkylation of pyrimidin-4-yl-ethanone. Protocol A describes a general method using potassium carbonate as the base in DMF, a widely used and effective system. Protocol B outlines a method employing a heterogeneous catalyst, which can offer advantages in terms of simplified work-up and catalyst recycling.[1]
Protocol A: N-alkylation using Potassium Carbonate in DMF
This protocol describes a standard and widely applicable method for the N-alkylation of pyrimidines.[2]
Materials:
-
Pyrimidin-4-yl-ethanone
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrimidin-4-yl-ethanone (1.0 mmol, 1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF, 5-10 mL).
-
Stir the mixture until the pyrimidin-4-yl-ethanone is completely dissolved.
-
Add anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 mmol, 1.5-2.0 eq).
-
To the stirred suspension, add the alkylating agent (1.1-1.5 mmol, 1.1-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (20-30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated pyrimidin-4-yl-ethanone.
-
Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol B: Heterogeneous Catalytic N-alkylation
This protocol utilizes a reusable heterogeneous catalyst, which can simplify product purification and is more environmentally friendly.[1]
Materials:
-
Pyrimidin-4-yl-ethanone
-
Alkylating agent (e.g., ethyl bromoacetate, propargyl bromide)[1]
-
Ammonium Sulfate@Hydro-thermal Carbon (AS@HTC) catalyst[1]
-
Hexamethyldisilazane (HMDS)
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
Step 1: Silylation
-
In a round-bottom flask, suspend pyrimidin-4-yl-ethanone (1.0 mmol) and AS@HTC catalyst (50 mg) in hexamethyldisilazane (HMDS) (1.5 mL).[1]
-
Heat the mixture under reflux for 2 hours.[1]
Step 2: Alkylation
-
After cooling the silylation mixture, dissolve the resulting clear oil in anhydrous acetonitrile (2.5 mL).[1]
-
Add the alkylating agent (2.0 eq) to the solution.[1]
-
Stir the reaction mixture at 80 °C for 12 hours.[1]
Step 3: Work-up and Purification
-
Filter the resulting mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate to dryness using a rotary evaporator.[1]
-
Purify the crude product by column chromatography on silica gel (e.g., using a CH₂Cl₂/MeOH mixture as eluent) to obtain the pure N-alkylated product.[1]
-
Characterize the product using spectroscopic methods.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of various pyrimidine derivatives under different conditions. While specific data for pyrimidin-4-yl-ethanone is not available in the cited literature, these examples provide a useful reference for expected outcomes.
| Entry | Pyrimidine Substrate | Alkylating Agent | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Uracil | Ethyl bromoacetate (2.0) | AS@HTC (cat.) | MeCN | 80 | 12 | 80 | [1] |
| 2 | Thymine | Ethyl bromoacetate (2.0) | AS@HTC (cat.) | MeCN | 80 | 12 | 85 | [1] |
| 3 | 5-Fluorouracil | Ethyl bromoacetate (2.0) | AS@HTC (cat.) | MeCN | 80 | 12 | 90 | [1] |
| 4 | Uracil | Propargyl bromide (2.0) | AS@HTC (cat.) | MeCN | 80 | 12 | 82 | [1] |
| 5 | Imidazo[4,5-b]pyridine | 4-Methoxybenzyl chloride (1.2) | K₂CO₃ (2.0) | DMF | RT | 12 | 72 | [2] |
| 6 | 6-Chloropurine | Various alkyl halides | K₂CO₃ | DMF | - | - | 30-88 | |
| 7 | N1-substituted Pyrimidines | Various alkyl halides (1.2) | Cs₂CO₃ (1.5) | MeCN | RT | 1-24 | 75-98 | [3] |
Mandatory Visualization
Experimental Workflow for N-alkylation of Pyrimidin-4-yl-ethanone
Caption: General workflow for the N-alkylation of pyrimidin-4-yl-ethanone.
Logical Relationship of Reaction Components and Steps
Caption: Key components and their roles in the N-alkylation reaction.
References
Application Notes and Protocols for the Scale-up Synthesis of 1-(Pyrimidin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the scalable synthesis of 1-(pyrimidin-4-yl)ethanone, a key building block in the development of various pharmaceutical compounds. The described method is based on a modern, efficient, and scalable Minisci-type radical acylation reaction. This protocol offers a robust alternative to classical methods, which may suffer from harsh reaction conditions and limited scalability. The synthesis involves the direct C-H acylation of pyrimidine using a readily available acetyl radical precursor under photoredox catalysis. This document includes a detailed experimental protocol, a summary of expected quantitative data, and safety considerations for a gram-scale synthesis.
Introduction
This compound, also known as 4-acetylpyrimidine, is a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its pyrimidine core is a common motif in medicinal chemistry, and the acetyl group provides a versatile handle for further chemical modifications. The development of a robust and scalable synthesis for this compound is therefore of significant interest to the pharmaceutical and agrochemical industries.
Traditional methods for the synthesis of 4-acetylpyrimidine can be challenging to scale up due to issues with regioselectivity, harsh reaction conditions, and the use of hazardous reagents. The Minisci reaction, a powerful tool for the C-H functionalization of electron-deficient heterocycles, offers a more direct and efficient route. Recent advancements in photoredox catalysis have enabled Minisci-type reactions to be carried out under mild and controlled conditions, making them more amenable to scale-up.[1]
This application note details a scalable protocol for the synthesis of this compound via a photoredox-catalyzed Minisci reaction. The method is designed to be reproducible and scalable, providing a reliable source of this important building block for research and development.
Synthesis Pathway
The recommended scalable synthesis of this compound proceeds via a photoredox-catalyzed Minisci reaction. This reaction involves the generation of an acetyl radical from a suitable precursor, which then adds to the protonated pyrimidine ring with high regioselectivity at the C4 position.
Caption: Synthetic route to this compound.
Data Presentation
The following table summarizes the expected quantitative data for the gram-scale synthesis of this compound based on the provided protocol. The data is based on typical results for similar Minisci acylation reactions and may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Notes |
| Scale | 10 g of Pyrimidine | |
| Yield | 60-75% | Isolated yield after purification. |
| Purity | >98% | Determined by HPLC and 1H NMR. |
| Reaction Time | 12-24 hours | |
| Throughput | High | The reaction is amenable to further scale-up. |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of this compound via Photoredox-Catalyzed Minisci Reaction
This protocol describes the synthesis of this compound from pyrimidine and an acetyl radical precursor using a photoredox catalyst and visible light irradiation.
Materials and Equipment:
-
Pyrimidine (10.0 g, 125 mmol)
-
1,1-Diethoxyethane (ethylidene diethyl ether) (43.6 g, 375 mmol, 3.0 equiv)
-
fac-Ir(ppy)3 (Tris(2-phenylpyridinato)iridium(III)) (0.82 g, 1.25 mmol, 1 mol%)
-
Trifluoroacetic acid (TFA) (14.2 g, 9.6 mL, 125 mmol, 1.0 equiv)
-
Acetonitrile (anhydrous, 500 mL)
-
1000 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Blue LED light source (e.g., 40W Kessil lamp)
-
Water bath for cooling
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a 1000 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrimidine (10.0 g, 125 mmol), 1,1-diethoxyethane (43.6 g, 375 mmol), and fac-Ir(ppy)3 (0.82 g, 1.25 mmol).
-
Solvent Addition and Inerting: Add anhydrous acetonitrile (500 mL) to the flask. Degas the solution by bubbling with nitrogen or argon for 30 minutes.
-
Acid Addition: While stirring, slowly add trifluoroacetic acid (9.6 mL, 125 mmol) to the reaction mixture at room temperature.
-
Photocatalysis: Place the reaction flask in a water bath to maintain a constant temperature (around 20-25 °C). Position the blue LED light source approximately 5-10 cm away from the flask and begin irradiation.
-
Reaction Monitoring: Stir the reaction mixture vigorously under irradiation for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (200 mL) slowly until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
1,1-Diethoxyethane is flammable. Handle with care and avoid ignition sources.
-
Trifluoroacetic acid is corrosive. Handle with extreme care and avoid contact with skin and eyes.
-
The photoredox catalyst can be light-sensitive. Store in a dark container.
Mandatory Visualization
Caption: Experimental workflow for the synthesis.
Conclusion
The photoredox-catalyzed Minisci reaction provides a highly effective and scalable method for the synthesis of this compound. This protocol offers several advantages over traditional methods, including milder reaction conditions, high regioselectivity, and good yields. By following the detailed procedures and safety precautions outlined in this document, researchers and drug development professionals can efficiently produce high-quality this compound for their synthetic needs. The amenability of this protocol to scale-up makes it a valuable tool for the production of this important chemical intermediate.
References
Application Notes and Protocols: 1-(Pyrimidin-4-yl)ethanone in the Synthesis of Antiproliferative Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1-(Pyrimidin-4-yl)ethanone as a key starting material for the synthesis of novel compounds with potential antiproliferative activities. This document includes detailed synthetic protocols, biological evaluation methods, and data on the efficacy of derived compounds.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including several anticancer drugs. Its ability to mimic the purine bases of DNA and RNA allows pyrimidine derivatives to interact with a wide range of biological targets, such as kinases, which are often dysregulated in cancer. This compound is a versatile building block for the synthesis of various heterocyclic compounds, including chalcones and thiosemicarbazones, which have demonstrated significant antiproliferative effects.
This document outlines the synthesis of two classes of potential antiproliferative agents derived from this compound: pyrimidinyl chalcones and pyrimidinyl thiosemicarbazones. Furthermore, it provides detailed protocols for assessing their biological activity through in vitro assays.
Data Presentation: Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of representative chalcone and thiosemicarbazone derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth). While specific data for direct derivatives of this compound is emerging, the table includes data from closely related analogs to demonstrate the potential of these compound classes.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone | (E)-1-(4-methoxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one | MCF-7 (Breast) | 3.44 ± 0.19 | [1] |
| HepG2 (Liver) | 4.64 ± 0.23 | [1] | ||
| HCT116 (Colon) | 6.31 ± 0.27 | [1] | ||
| Chalcone | Chalcone-sulfonamide hybrid 4 | MCF-7 (Breast) | - | [2] |
| Thiosemicarbazone | 3-Methoxybenzaldehyde thiosemicarbazone | MCF-7 (Breast) | 2.821 ± 0.008 | [3] |
| B16-F0 (Melanoma) | 2.904 ± 0.013 | [3] | ||
| EAC (Ascites) | 3.355 ± 0.012 | [3] | ||
| Thiosemicarbazone | 4-Nitrobenzaldehyde thiosemicarbazone | MCF-7 (Breast) | 7.102 ± 0.010 | [3] |
| B16-F0 (Melanoma) | 7.129 ± 0.012 | [3] | ||
| EAC (Ascites) | 3.832 ± 0.014 | [3] | ||
| Pyrimidinyl Imidazole | Derivative 7a | A375P (Melanoma) | 0.62 | [4] |
| WM3629 (Melanoma) | 4.49 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Pyrimidinyl Chalcones
This protocol describes a general method for the synthesis of chalcones from this compound via a Claisen-Schmidt condensation reaction.
Materials and Reagents:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol
-
Aqueous Potassium Hydroxide (KOH) solution (40%)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous KOH solution dropwise to the stirred mixture.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid (the chalcone derivative) is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of Pyrimidinyl Thiosemicarbazones
This protocol outlines the synthesis of thiosemicarbazones from this compound.
Materials and Reagents:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) and thiosemicarbazide (1 equivalent) in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid (the thiosemicarbazone derivative) is collected by filtration, washed with cold ethanol, and dried.
-
The product can be purified by recrystallization from ethanol if necessary.
Protocol 3: In Vitro Antiproliferative MTT Assay
This protocol details the procedure for evaluating the antiproliferative activity of the synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials and Reagents:
-
Synthesized pyrimidine derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Visualizations
Synthetic Workflow
Caption: Synthetic routes from this compound.
Signaling Pathway: Kinase Inhibition
Caption: Inhibition of kinase signaling pathways.
References
- 1. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(Pyrimidin-4-yl)ethanone by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-(Pyrimidin-4-yl)ethanone using column chromatography.
Experimental Protocols
A general methodology for the purification of this compound by silica gel column chromatography is outlined below. This protocol is a starting point and may require optimization based on the specific impurities present in the crude material.
1. Materials and Equipment
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A solvent system of appropriate polarity. Common choices include mixtures of a non-polar solvent (e.g., hexane, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane, methanol).
-
Apparatus: Glass chromatography column, collection tubes/flasks, thin-layer chromatography (TLC) plates, UV lamp for visualization.
2. Procedure
-
TLC Analysis: Before performing column chromatography, it is crucial to analyze the crude mixture by TLC to determine an appropriate solvent system. The ideal solvent system should provide a good separation of the desired compound from impurities, with the target compound having an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Ensure the column is clean, dry, and mounted vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles. The solvent level should never go below the top of the silica gel.
-
Once the silica has settled, add a protective layer of sand on top.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluting solvent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Dry Loading: If the compound has poor solubility in the eluting solvent, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[1]
-
-
Elution:
-
Carefully add the eluting solvent to the top of the column.
-
Begin elution, collecting fractions in separate tubes.
-
The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher affinity for the silica gel. For instance, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Troubleshooting Guide
Common Problems and Solutions
| Problem | Potential Cause | Solution |
| Compound does not move from the origin (low Rf) | Solvent system is not polar enough. | Increase the polarity of the mobile phase. For highly polar compounds like pyrimidine derivatives, consider using solvent systems like methanol in dichloromethane.[2][3] |
| Compound runs with the solvent front (high Rf) | Solvent system is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Poor separation of spots (co-elution) | Inappropriate solvent system. | Test different solvent systems using TLC to find one that provides better separation. A gradient elution might be necessary. |
| Streaking or tailing of spots on TLC and column | Sample overload; compound is too polar for the solvent system; compound is acidic or basic and interacting strongly with the silica. | Reduce the amount of sample loaded. Use a more polar solvent system. For basic compounds like pyrimidines, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent can improve peak shape.[4] |
| Product decomposes on the column | This compound may be unstable on acidic silica gel. | Deactivate the silica gel by pre-treating it with a solution containing a small amount of triethylamine.[4] Alternatively, use a different stationary phase like alumina.[2] |
| No compound elutes from the column | The compound may have decomposed on the column or is too strongly adsorbed. | First, try flushing the column with a very polar solvent (e.g., 100% methanol). If the compound is still not recovered, it may have decomposed. Test the stability of your compound on a small amount of silica before running a column.[2] |
| Cracks or channels in the silica bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A good starting point for polar heterocyclic compounds like this compound is a mixture of ethyl acetate and hexane.[5] You can start with a low polarity mixture (e.g., 10:90 ethyl acetate:hexane) and gradually increase the polarity. For more polar impurities, a system of methanol in dichloromethane may be more effective.[3]
Q2: My compound is a solid. How should I load it onto the column?
A2: If your compound is a solid, you can use the dry loading technique.[1] Dissolve your crude product in a suitable solvent (e.g., methanol or dichloromethane), add a small amount of silica gel, and remove the solvent under reduced pressure to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q3: The TLC shows a single spot, but I get multiple peaks during column chromatography. Why?
A3: This could be due to on-column degradation of your compound. Pyrimidine derivatives can sometimes be sensitive to the acidic nature of silica gel.[2] Try deactivating the silica with triethylamine or using a less acidic stationary phase like alumina.
Q4: How much crude material can I load onto my column?
A4: The loading capacity depends on the difficulty of the separation and the size of your column. A general rule of thumb is a sample-to-silica ratio of 1:20 to 1:100 by weight. For difficult separations, a higher ratio (more silica) is recommended.
Q5: My compound is very polar and doesn't move even with 100% ethyl acetate. What should I do?
A5: For very polar compounds, you will need a more polar eluent. A common choice is to use a gradient of methanol in dichloromethane.[3] For instance, you can start with 1% methanol in dichloromethane and gradually increase the methanol concentration. In some cases, for very basic polar compounds, using a solvent system containing ammonia (e.g., a stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane) can be effective.[2]
Data Presentation
Table 1: Suggested Solvent Systems for TLC Analysis
| Solvent System | Polarity | Comments |
| Ethyl Acetate / Hexane | Low to Medium | Good starting point for many organic compounds. The ratio can be varied to achieve the desired Rf. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds. Start with a low percentage of methanol (1-5%) and increase as needed. |
| Dichloromethane / Acetone | Medium | An alternative to ethyl acetate systems. |
| Dichloromethane / Methanol / Ammonium Hydroxide | High (Basic) | Useful for very polar, basic compounds that show poor chromatography on untreated silica. |
Table 2: Example Rf Values for Related Heterocyclic Compounds
| Compound Class | Solvent System | Approximate Rf | Reference |
| Pyrazoloquinolinones | 1:1 Ethyl Acetate:n-Hexane | 0.16 - 0.46 | [5] |
| Pyridine Derivatives | 30:70 Ethyl Acetate:Hexane | 0.4 - 0.5 | [6] |
| Phenols | 20% Ethyl Acetate in Hexane | ~0.4 - 0.6 | [7] |
Note: These are examples for structurally related compounds and the actual Rf for this compound will need to be determined experimentally.
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 1-(Pyrimidin-4-yl)ethanone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-(Pyrimidin-4-yl)ethanone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A common synthetic route involves the reaction of a pyrimidine derivative with an acetylating agent. For instance, a method involves the reaction of pyrimidine with acetaldehyde in the presence of a radical initiator system.
Q2: What are the critical parameters to control for a successful synthesis?
Key parameters to control include reaction temperature, reaction time, the stoichiometry of reactants, and the choice of solvent and catalyst. The purity of the starting materials is also crucial to avoid side reactions.
Q3: My reaction yield is consistently low. What are the likely causes?
Low yields can be attributed to several factors:
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at an adequate rate, but excessive heat can lead to decomposition of reactants or products.
-
Incorrect Stoichiometry: An improper ratio of pyrimidine substrate to the acetylating agent can result in incomplete conversion.
-
Presence of Moisture: Acylating agents and some intermediates can be sensitive to moisture, leading to hydrolysis and reduced yield. Ensure all glassware is dry and use anhydrous solvents.
-
Inefficient Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to poor reaction kinetics.
Q4: I am observing multiple spots on my TLC analysis of the crude product. What are the possible side products?
Potential side products in the synthesis of acylpyrimidines can include:
-
Di-acylated products: If the reaction conditions are too harsh or the stoichiometry is not well-controlled, multiple acetyl groups may be added to the pyrimidine ring.
-
Byproducts from side reactions: Depending on the specific synthetic route, other heterocyclic compounds could be formed. For example, in reactions involving β-ketoesters and urea/amidine derivatives, Hantzsch-type dihydropyridines can be a fluorescent byproduct.[1]
-
Unreacted starting materials: Incomplete reaction will result in the presence of starting materials in the crude product.
Q5: How can I purify the final product, this compound?
Purification is typically achieved through column chromatography on silica gel.[2] The choice of eluent system is critical for good separation and will depend on the polarity of the product and any impurities. Recrystallization from a suitable solvent system can also be an effective purification method.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of this compound.
Problem 1: The reaction is not proceeding to completion.
-
Symptom: TLC analysis shows a significant amount of starting material remaining even after prolonged reaction time.
-
Possible Causes & Solutions:
-
Insufficient activation: The pyrimidine ring may not be sufficiently activated for acylation. If using a Lewis acid catalyst, consider increasing the catalyst loading or using a stronger Lewis acid.
-
Low Temperature: The reaction may require higher temperatures to overcome the activation energy. Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
-
Reagent Decomposition: The acetylating agent or other reagents may be degrading under the reaction conditions. Ensure the freshness and purity of your reagents.
-
Problem 2: The isolated product is impure, with byproducts that are difficult to separate.
-
Symptom: The purified product shows persistent impurities in NMR or LC-MS analysis, which co-elute with the product during column chromatography.
-
Possible Causes & Solutions:
-
Similar Polarity of Product and Byproducts: Optimize the eluent system for column chromatography. A shallow gradient or the use of a different solvent system (e.g., dichloromethane/methanol instead of hexane/ethyl acetate) may improve separation.
-
Formation of Isomers: If there is a possibility of forming constitutional isomers, their separation can be challenging. Re-evaluate the regioselectivity of your reaction conditions.
-
Alternative Purification Technique: Consider using preparative HPLC or recrystallization with different solvent systems to achieve higher purity.
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the impact of various reaction parameters on the yield of a generic pyrimidine acylation reaction. This data is illustrative and should be used as a guide for optimizing the synthesis of this compound.
| Entry | Parameter Varied | Condition | Yield (%) | Observations |
| 1 | Temperature | Room Temperature | < 10 | Reaction is very slow at ambient temperature. |
| 2 | Temperature | 50 °C | 45 | Moderate yield, significant starting material remains. |
| 3 | Temperature | 80 °C | 75 | Good yield, reaction goes to completion. |
| 4 | Temperature | 120 °C | 60 | Decreased yield, potential product decomposition. |
| 5 | Catalyst | None | < 5 | Catalyst is essential for this transformation. |
| 6 | Catalyst | AlCl₃ (1.1 eq) | 80 | High yield, but requires stoichiometric amounts. |
| 7 | Catalyst | FeCl₃ (1.1 eq) | 72 | Slightly lower yield compared to AlCl₃. |
| 8 | Catalyst | ZnCl₂ (1.1 eq) | 65 | Moderate yield. |
| 9 | Solvent | Dichloromethane (DCM) | 78 | Good solvent for this reaction. |
| 10 | Solvent | Tetrahydrofuran (THF) | 65 | Lower yield compared to DCM. |
| 11 | Solvent | Acetonitrile (MeCN) | 82 | Potentially the optimal solvent.[3] |
| 12 | Reaction Time | 2 hours | 50 | Incomplete reaction. |
| 13 | Reaction Time | 8 hours | 80 | Reaction appears complete. |
| 14 | Reaction Time | 24 hours | 78 | No significant improvement in yield, potential for side products. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on the specific laboratory setup and reagent quality.
Materials:
-
Pyrimidine
-
Acetylating agent (e.g., Acetic Anhydride or Acetyl Chloride)
-
Lewis Acid Catalyst (e.g., Anhydrous Aluminum Chloride)
-
Anhydrous Solvent (e.g., Acetonitrile or Dichloromethane)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add the anhydrous solvent to the flask.
-
Add the Lewis acid catalyst to the solvent and stir the suspension.
-
Dissolve the pyrimidine in the anhydrous solvent in a separate flask and add it to the reaction mixture.
-
Add the acetylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).
-
After the addition is complete, heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench the reaction by carefully adding it to ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Visualizations
The following diagrams illustrate key aspects of the synthesis and troubleshooting process.
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low reaction yields.
Caption: A hypothetical signaling pathway illustrating the potential role of pyrimidine derivatives as modulators.
References
- 1. This compound | 39870-05-8 [sigmaaldrich.com]
- 2. Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(Pyrimidin-4-yl)ethanone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome low yields in the synthesis of 1-(Pyrimidin-4-yl)ethanone and its derivatives.
Troubleshooting Guide
Users experiencing low yields in their this compound reactions can consult the following guide for potential issues and recommended solutions.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| PYR-001 | Why is the yield of my this compound synthesis unexpectedly low? | A common synthesis method involving pyrimidine and acetaldehyde is known to have inherently low yields, with reported yields as low as 23%.[1] This can be due to side reactions, suboptimal reaction conditions, or degradation of the product. | Consider alternative synthetic routes if consistently low yields are a problem. For the acetaldehyde method, ensure precise control of reaction temperature and dropwise addition of reagents.[1] |
| PYR-002 | How can I minimize the formation of side products? | Side reactions are a significant contributor to low yields. In reactions involving acetaldehyde, self-condensation (aldol reaction) can compete with the desired reaction.[2] The presence of impurities in starting materials can also lead to unwanted byproducts. | Use high-purity, dry reagents and solvents.[3] Maintain the recommended reaction temperature to disfavor side reactions. For instance, in the synthesis from pyrimidine and acetaldehyde, the reaction is cooled to -5°C before the dropwise addition of reagents.[1] |
| PYR-003 | What is the optimal temperature for the reaction? | The optimal temperature is highly dependent on the specific synthetic route. For the reaction of pyrimidine with acetaldehyde, the initial dissolution is at 0°C, followed by cooling to -5°C for the addition of reactants.[1] In other syntheses of pyrimidine derivatives, temperatures can range from room temperature to 80°C or even 90°C depending on the specific reagents and catalysts used.[3][4] | Refer to a specific, validated protocol for the chosen synthetic route. Precise temperature control is critical. Use an ice or cooling bath to maintain low temperatures when required. |
| PYR-004 | How critical is the purification process to the final yield? | The purification process is critical for isolating the desired product from unreacted starting materials, byproducts, and catalysts. Improper purification can lead to significant loss of the target compound. Column chromatography is a frequently cited method for purification.[3][4] | The choice of eluent for column chromatography is crucial. A mixture of hexane and ethyl acetate or ethyl acetate and methanol are commonly used.[3][4] The crude product should be carefully loaded onto the column, and fractions should be monitored by TLC to ensure complete separation. |
| PYR-005 | Could the presence of keto-enol tautomers be affecting my yield and characterization? | Yes, this compound and its derivatives can exist as a mixture of keto and enol tautomers.[3][4] This can complicate purification and characterization (e.g., by NMR), potentially leading to the misinterpretation of results and perceived lower yields of the desired single tautomer. | Be aware of the potential for tautomerism. Characterization data (especially 1H NMR) should be interpreted with the understanding that multiple species may be present. The purification method should be robust enough to isolate both forms if they co-elute. |
Frequently Asked Questions (FAQs)
Q1: What is a typical reported yield for the synthesis of this compound?
A1: One documented method for synthesizing this compound from pyrimidine and acetaldehyde reports a yield of 23%.[1] Yields for syntheses of substituted this compound derivatives can vary widely, from as low as 13% to as high as 90%, depending on the specific substrates and reaction conditions.[4]
Q2: Are there alternative synthetic routes to improve the yield?
A2: While the direct synthesis from pyrimidine and acetaldehyde is known, other methods for creating substituted pyrimidine-ethanone structures exist, which may offer higher yields. These often involve multi-step syntheses, such as the reaction of a substituted pyrimidine with an appropriate nucleophile or a Suzuki coupling to introduce substituents.[3][5]
Q3: How can I confirm the identity and purity of my this compound product?
A3: The identity and purity of the final product can be confirmed using standard analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and melting point analysis.[3][4] Thin-layer chromatography (TLC) is also a valuable tool for monitoring reaction progress and assessing the purity of column chromatography fractions.[4]
Q4: What are the key safety precautions to take during the synthesis?
A4: Standard laboratory safety procedures should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Many of the reagents used in the synthesis are flammable, corrosive, or toxic. For example, tert-butyl hydroperoxide is a strong oxidizing agent, and pyrimidine and its derivatives can be harmful if ingested or inhaled. All manipulations should be performed in a well-ventilated fume hood.
Experimental Protocols
Synthesis of this compound from Pyrimidine and Acetaldehyde[1]
This protocol details a method for the synthesis of this compound, which has a reported yield of 23%.
Materials:
-
Pyrimidine
-
Acetaldehyde
-
Dichloromethane (DCM)
-
3.4 M Sulfuric acid
-
80% tert-butyl hydroperoxide in tert-butyl oxide/water solution
-
Ferrous sulfate heptahydrate
-
10% aqueous sodium iodide
-
10% aqueous sodium bisulfite (Na₂S₂O₅)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
Procedure:
-
Dissolve pyrimidine (2.5 g, 31.2 mmol) and acetaldehyde (10.8 mL, 192 mmol) in dichloromethane (190 mL) in a flask at 0°C with stirring.
-
Slowly add 3.4 M sulfuric acid (15.6 mL).
-
Cool the reaction solution to -5°C.
-
Simultaneously, add the following two solutions dropwise through two separate dropping funnels over approximately 30 minutes:
-
80% tert-butyl hydroperoxide in tert-butyl oxide/water solution (23.4 mL)
-
A solution of ferrous sulfate heptahydrate (52.2 g) dissolved in 100 mL of water.
-
-
After the addition is complete, continue to stir the reaction mixture at 0°C for 2.5 hours.
-
Once the reaction is complete, separate the phases. Extract the aqueous phase with dichloromethane (2 x 150 mL).
-
Combine the organic phases and wash sequentially with 10% aqueous sodium iodide, 10% aqueous Na₂S₂O₅, and brine.
-
Dry the organic phase with anhydrous Na₂SO₄.
-
Concentrate the dried organic phase to obtain a yellow solid.
-
Wash the solid with petroleum ether and filter.
-
After drying, a brown solid of this compound is obtained (0.87 g, 23% yield).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Side-product formation in the synthesis of 4-acetylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-acetylpyrimidine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 4-acetylpyrimidine?
A1: Two of the most common and practical laboratory-scale synthetic routes for 4-acetylpyrimidine are:
-
Grignard Reaction: The reaction of 4-cyanopyrimidine with a methyl Grignard reagent (e.g., methylmagnesium bromide).
-
Oxidation: The oxidation of 4-ethylpyrimidine using an oxidizing agent such as potassium permanganate (KMnO₄).
Q2: What are the primary side-products to expect in the Grignard synthesis of 4-acetylpyrimidine?
A2: The main side-products in the Grignard route are typically 4-(propan-2-ol-2-yl)pyrimidine, which results from the addition of two equivalents of the Grignard reagent to the nitrile, and unreacted 4-cyanopyrimidine. The formation of these byproducts is often due to poor temperature control or slow quenching of the reaction.
Q3: What are the major side-products in the oxidation of 4-ethylpyrimidine to 4-acetylpyrimidine?
A3: The primary side-product in the oxidation of 4-ethylpyrimidine is the over-oxidation product, pyrimidine-4-carboxylic acid. This occurs when the oxidizing agent is too strong or the reaction is allowed to proceed for too long.[1][2] Incomplete oxidation can also leave unreacted 4-ethylpyrimidine as an impurity.
Q4: How can I purify the final 4-acetylpyrimidine product?
A4: Purification of 4-acetylpyrimidine can typically be achieved through flash column chromatography on silica gel. A solvent system such as a gradient of ethyl acetate in hexane is often effective. For highly pure material, recrystallization from a suitable solvent like ethanol can be employed.[3]
Troubleshooting Guides
Guide 1: Grignard Reaction Route
Issue: Low yield of 4-acetylpyrimidine and significant formation of 4-(propan-2-ol-2-yl)pyrimidine.
Possible Causes:
-
Excess Grignard Reagent: Using a large excess of the methyl Grignard reagent can promote the second addition to the intermediate imine.
-
High Reaction Temperature: Higher temperatures can increase the rate of the second nucleophilic attack on the intermediate.
-
Slow Quenching: A slow quench can allow the intermediate to react further with the excess Grignard reagent.
Troubleshooting and Optimization:
| Parameter | Recommendation |
| Stoichiometry | Use a controlled amount of the Grignard reagent, typically 1.05 to 1.2 equivalents. |
| Temperature | Maintain a low reaction temperature, ideally between 0 °C and room temperature. Addition of the Grignard reagent should be done at 0 °C.[4] |
| Quenching | Quench the reaction rapidly by pouring the reaction mixture onto a vigorously stirred acidic solution (e.g., saturated aqueous ammonium chloride or dilute HCl).[3] |
| Reaction Monitoring | Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and prevent the formation of the double addition product. |
Guide 2: Oxidation Route
Issue: Significant amount of pyrimidine-4-carboxylic acid is formed as a byproduct.
Possible Causes:
-
Excess Oxidizing Agent: Using too much potassium permanganate will lead to over-oxidation of the desired ketone.[5][6]
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of oxidation, leading to the formation of the carboxylic acid.
-
Prolonged Reaction Time: Allowing the reaction to run for an extended period can result in the conversion of the ketone to the carboxylic acid.
Troubleshooting and Optimization:
| Parameter | Recommendation |
| Stoichiometry | Carefully control the stoichiometry of the oxidizing agent. A slight excess may be needed, but large excesses should be avoided. Titrate the oxidizing agent if necessary to determine the exact amount. |
| Temperature | Maintain a controlled temperature throughout the reaction. For KMnO₄ oxidations, the reaction is often carried out at elevated temperatures, but careful monitoring is crucial.[1][2] |
| Reaction Time | Monitor the reaction closely by TLC or GC-MS to stop the reaction once the starting material is consumed and before significant over-oxidation occurs. |
| Work-up | After the reaction is complete, the excess oxidizing agent should be quenched (e.g., with methanol or sodium bisulfite) to prevent further oxidation during work-up.[2][7] |
Experimental Protocols
Protocol 1: Synthesis of 4-Acetylpyrimidine via Grignard Reaction
Materials:
-
4-Cyanopyridine
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Dilute hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 4-cyanopyridine in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add methylmagnesium bromide (1.1 equivalents) dropwise to the solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by slowly pouring the mixture into a vigorously stirred, ice-cold saturated aqueous solution of ammonium chloride.
-
Acidify the mixture with dilute hydrochloric acid to a pH of ~2-3.
-
Separate the aqueous layer and extract it with diethyl ether or toluene.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol 2: Synthesis of 4-Acetylpyrimidine via Oxidation of 4-Ethylpyrimidine
Materials:
-
4-Ethylpyrimidine
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 4-ethylpyrimidine and a catalytic amount of sodium hydroxide in water.
-
Heat the solution to approximately 80-90 °C.
-
Slowly add a solution of potassium permanganate in water dropwise to the heated solution over a period of 2-3 hours. Maintain the temperature during the addition.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional hour. Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by adding a small amount of methanol to decompose any excess potassium permanganate.
-
Filter the hot solution to remove the manganese dioxide precipitate and wash the solid with hot water.
-
Combine the filtrate and washings, and concentrate the solution under reduced pressure.
-
Acidify the concentrated solution to a pH of 2-3 with concentrated HCl.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent to yield the crude product.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for the synthesis of 4-acetylpyrimidine via the Grignard reaction.
Caption: Reaction pathway for the oxidation of 4-ethylpyrimidine.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Potassium permanganate - Wikipedia [en.wikipedia.org]
- 7. Sciencemadness Discussion Board - how to oxidize ring chain with KMnO4 - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Stability of 1-(Pyrimidin-4-yl)ethanone
Welcome to the technical support center for 1-(Pyrimidin-4-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the stability of this compound in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned yellow/brown over time. What is the likely cause?
A1: Discoloration of your solution is often an indication of chemical degradation. The yellow or brown hue can result from the formation of conjugated systems or polymeric byproducts. Potential causes include:
-
Alkaline Hydrolysis: At high pH, the acetyl group can be susceptible to hydrolysis.
-
Oxidation: The acetyl group or the pyrimidine ring itself may be sensitive to oxidation, especially in the presence of dissolved oxygen, metal ions, or upon exposure to light.
-
Aldol Condensation: Under basic conditions, the enolate of this compound can react with another molecule of the ketone, leading to self-condensation products that are often colored.
-
Photodegradation: Exposure to UV or even ambient light can induce degradation of pyrimidine-containing compounds.
Troubleshooting Steps:
-
Check the pH: Measure the pH of your solution. If it is neutral to alkaline, consider buffering your solution to a mildly acidic pH (e.g., pH 4-6) where the compound may be more stable.
-
Protect from Light: Store your solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Deoxygenate Solvent: If you suspect oxidation, preparing your solution with a solvent that has been deoxygenated (e.g., by sparging with nitrogen or argon) may improve stability.
-
Add Antioxidants/Chelators: Consider the addition of antioxidants (e.g., BHT, ascorbic acid) or a chelating agent (e.g., EDTA) to scavenge free radicals and metal ions that can catalyze oxidation.
Q2: I am observing a decrease in the concentration of this compound in my stock solution over a few days, even when stored at 4°C. Why is this happening?
A2: A decrease in concentration points towards degradation of the parent compound. While refrigeration slows down many chemical reactions, it does not stop them entirely. The instability could be due to:
-
pH of the Solution: The pH of your solvent (even unbuffered solvents can have a specific pH) may not be optimal for the stability of the compound. Pyrimidine derivatives can exhibit pH-dependent hydrolysis.
-
Solvent Effects: The choice of solvent can influence stability. Protic solvents, for example, can participate in degradation reactions.
-
Hydrolysis: The ketone functional group can be susceptible to hydrolysis, particularly at pH extremes.
Troubleshooting Steps:
-
Perform a Stability Study: Conduct a preliminary stability study by preparing the solution in different buffers (e.g., acetate pH 5, phosphate pH 7) and storing aliquots at different temperatures (e.g., -20°C, 4°C, and room temperature).
-
Solvent Selection: If possible, test the stability in an alternative solvent system. For long-term storage, consider preparing stock solutions in anhydrous aprotic solvents like DMSO or DMF and storing them at -20°C or -80°C.
-
Fresh Preparation: For sensitive experiments, it is always best practice to prepare solutions fresh from solid material.
Q3: I see an additional peak appearing in the HPLC chromatogram of my aged this compound solution. What could this be?
A3: The appearance of a new peak is a classic sign of a degradation product. The identity of this product depends on the degradation pathway. Based on the chemistry of this compound, potential degradation products could be:
-
Pyrimidine-4-carboxylic acid: Resulting from oxidation of the acetyl group.
-
Aldol condensation product: A larger molecule formed from the reaction of two molecules of the parent compound.
-
Hydrolysis product: Although less common for ketones, cleavage of the acetyl group could occur under harsh conditions.
Troubleshooting and Identification Steps:
-
Forced Degradation Study: To tentatively identify the degradation pathway, perform a forced degradation study (see Experimental Protocol section). Expose the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions. This will likely generate the impurity you are observing and help in its identification.
-
LC-MS Analysis: Analyze your aged solution by Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the new peak. This information is crucial for proposing a structure for the degradation product.
-
Review Storage Conditions: Re-evaluate your storage conditions (pH, temperature, light exposure, solvent) to mitigate the formation of this impurity in the future.
Troubleshooting Guides and Data Presentation
Summary of Potential Degradation Pathways and Mitigation Strategies
| Degradation Pathway | Triggering Conditions | Potential Degradation Products | Recommended Mitigation Strategy |
| Oxidation | Presence of O₂, metal ions, light | Pyrimidine-4-carboxylic acid | Store under inert gas (N₂/Ar), use antioxidants (e.g., BHT), add chelating agents (e.g., EDTA), protect from light. |
| Aldol Condensation | Basic pH (pH > 7) | β-hydroxy ketone and its dehydrated α,β-unsaturated analog | Maintain solution pH in the acidic to neutral range (pH 4-6.5) using a suitable buffer. |
| Photodegradation | Exposure to UV or high-intensity visible light | Various complex products | Store solutions in amber glass vials or wrapped in foil. Minimize exposure to light during handling. |
| Hydrolysis (Acid/Base) | Extreme pH (pH < 2 or pH > 9) | Pyrimidine-4-carboxylic acid (under strong oxidative hydrolysis) or other cleavage products | Use buffered solutions within a stable pH range (typically pH 4-7). Avoid strong acids and bases. |
Illustrative Quantitative Data from a Forced Degradation Study
The following table provides example data from a hypothetical forced degradation study on this compound (1 mg/mL in 50:50 Acetonitrile:Water) to illustrate the compound's potential stability profile. Actual results may vary and should be determined experimentally.
| Stress Condition | Duration | Temperature | % Degradation of this compound | Major Degradation Product (Hypothetical) |
| 0.1 M HCl | 24 h | 60°C | ~ 5% | Minor unidentified peaks |
| 0.1 M NaOH | 8 h | 60°C | ~ 25% | Aldol condensation product |
| 10% H₂O₂ | 24 h | RT | ~ 15% | Pyrimidine-4-carboxylic acid |
| Heat (Solution) | 48 h | 80°C | ~ 8% | Minor unidentified peaks |
| Photolytic (UV Lamp) | 24 h | RT | ~ 30% | Multiple degradation products |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To investigate the intrinsic stability of this compound and identify its potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade), Water (HPLC grade)
-
pH meter, HPLC system with UV or PDA detector
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C. Withdraw samples at 0, 4, 8, and 24 hours. Neutralize samples before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C. Withdraw samples at 0, 2, 4, and 8 hours. Neutralize samples before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 20% H₂O₂ to get a final concentration of 0.5 mg/mL in 10% H₂O₂. Store at room temperature, protected from light. Withdraw samples at 0, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate a sample of the stock solution at 80°C, protected from light. Withdraw samples at 0, 24, and 48 hours.
-
Photolytic Degradation: Expose a sample of the stock solution in a quartz cuvette or clear vial to a photostability chamber (with UV and visible light) for 24 hours. A control sample should be wrapped in aluminum foil and kept alongside.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of remaining this compound and the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or use PDA to monitor multiple wavelengths).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare Mobile Phase: Prepare the mobile phases and degas them before use.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Sample Preparation: Dilute samples from the forced degradation study with the initial mobile phase to a suitable concentration (e.g., 50 µg/mL).
-
Analysis: Inject the samples and monitor the chromatogram for the parent peak and any new peaks corresponding to degradation products. The gradient elution should provide good separation between the parent compound and its more polar or less polar degradants.
Visualizations
Caption: Hypothesized degradation pathways for this compound.
Caption: Workflow for assessing and improving solution stability.
Caption: Decision tree for troubleshooting solution instability.
Technical Support Center: 1-(Pyrimidin-4-yl)ethanone 1H NMR Spectroscopy
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully acquiring and interpreting 1H NMR spectra of 1-(Pyrimidin-4-yl)ethanone.
Expected 1H NMR Data
A summary of the expected 1H NMR spectral data for this compound in deuterated chloroform (CDCl₃) is provided below. Note that this compound can exist as a mixture of keto and enol tautomers, which may result in the appearance of additional small peaks. The data presented here is for the major keto tautomer.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| H-6 | ~9.3 | Doublet | 1H | ~1.5 |
| H-2 | ~8.8 | Doublet | 1H | ~5.0 |
| H-5 | ~7.8 | Doublet of Doublets | 1H | ~5.0, ~1.5 |
| CH₃ | ~2.8 | Singlet | 3H | N/A |
Experimental Protocol: 1H NMR Sample Preparation
This protocol outlines the standard procedure for preparing a sample of this compound for 1H NMR analysis.
Materials:
-
This compound (5-25 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube (5 mm diameter, minimum 17 cm length)
-
Pasteur pipette
-
Small vial
-
Vortex mixer (optional)
Procedure:
-
Weigh the Sample: Accurately weigh 5-25 mg of this compound into a clean, dry small vial.
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Ensure Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample does not fully dissolve, it may be necessary to filter the solution to remove any particulate matter, as this can negatively affect the quality of the NMR spectrum.[1]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
Check Sample Height: The height of the solution in the NMR tube should be at least 4-5 cm to ensure it is within the detection region of the NMR spectrometer.
-
Cap and Label: Cap the NMR tube securely and label it clearly.
-
Spectrometer Analysis: The sample is now ready for analysis in the NMR spectrometer. Follow the instrument-specific instructions for loading the sample, locking, shimming, and acquiring the 1H NMR spectrum.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the acquisition and interpretation of 1H NMR spectra for this compound.
Q1: Why are the peaks in my spectrum broad?
A1: Peak broadening in the 1H NMR spectrum of this compound can be caused by several factors:
-
Quadrupolar Broadening: The two nitrogen atoms in the pyrimidine ring are quadrupolar nuclei, which can lead to the broadening of signals from adjacent protons (H-2, H-5, and H-6). This is an inherent property of the molecule.
-
Sample Concentration: A highly concentrated sample can lead to increased viscosity and intermolecular interactions, resulting in broader peaks.[2] Try preparing a more dilute sample.
-
Poor Shimming: The homogeneity of the magnetic field (shimming) is crucial for obtaining sharp NMR signals.[2] If the peaks are uniformly broad, re-shimming the spectrometer may resolve the issue.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic impurities can cause significant peak broadening. Ensure all glassware is scrupulously clean.
Q2: I see more signals than I expected. What is the reason for these extra peaks?
A2: The presence of unexpected signals in your spectrum can often be attributed to:
-
Tautomerism: this compound can exist in equilibrium with its enol tautomer. This will result in a second, minor set of peaks corresponding to the enol form.
-
Solvent Impurities: Residual protons in the deuterated solvent or the presence of other solvent contaminants (e.g., water, acetone) are a common source of extra peaks.[2]
-
Starting Materials or Byproducts: If the compound was synthesized, impurities from the starting materials or side reactions may be present.
Q3: The integration of my aromatic protons is not accurate. What can I do?
A3: Inaccurate integration can arise from overlapping signals or poor baseline correction.
-
Overlapping Signals: The aromatic protons of the pyrimidine ring are in a crowded region of the spectrum. If the peaks are not well-resolved, their integrations may be inaccurate. Using a higher field NMR spectrometer can improve signal dispersion.
-
Baseline Correction: A distorted baseline can lead to incorrect integration. Ensure that the baseline is flat and properly corrected during data processing.
Q4: My compound is not soluble in CDCl₃. What other solvents can I use?
A4: If solubility in CDCl₃ is an issue, you can try other deuterated solvents such as DMSO-d₆, acetone-d₆, or methanol-d₄.[2] Be aware that the chemical shifts of your compound will change depending on the solvent used due to different solvent-solute interactions.
Q5: How can I confirm the assignment of the peaks in my spectrum?
A5: Two-dimensional (2D) NMR experiments are powerful tools for confirming peak assignments.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, you would expect to see cross-peaks between H-5 and H-6, and between H-5 and H-2.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached, which can help confirm the assignment of both the 1H and 13C spectra.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with the 1H NMR spectrum of this compound.
Caption: Troubleshooting workflow for 1H NMR of this compound.
References
Technical Support Center: High-Yield Synthesis of 1-(Pyrimidin-4-yl)ethanone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-yield synthesis of 1-(pyrimidin-4-yl)ethanone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing this compound derivatives?
A1: The most prevalent methods involve the construction of the pyrimidine ring through condensation reactions or the functionalization of a pre-existing pyrimidine core, often via metal-catalyzed cross-coupling reactions. Classical methods like the Biginelli and Pinner reactions can be employed to build the pyrimidine ring. For functionalization, Suzuki-Miyaura coupling is a widely used technique to introduce aryl or heteroaryl substituents.[1][2] Another approach involves the nitrosation of 2,4-dimethylpyrimidines followed by further transformations to yield the desired ketone.[3]
Q2: I am observing low to no conversion in my palladium-catalyzed cross-coupling reaction. What are the potential causes?
A2: Low conversion in palladium-catalyzed reactions for pyrimidine synthesis can stem from several factors. The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation. Additionally, steric hindrance on either the pyrimidine substrate or the coupling partner can impede the reaction. It is also crucial to ensure the catalyst is in its active Pd(0) state and that the reaction conditions (base, solvent, temperature) are optimal for the specific substrates being used.
Q3: How can I minimize the formation of byproducts in my pyrimidine synthesis?
A3: Byproduct formation is a common challenge. In condensation reactions like the Biginelli synthesis, a frequent fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine.[1] Controlling the reaction temperature (lower temperatures often favor the desired product) and the order of reagent addition can help minimize this. In cross-coupling reactions, homocoupling of the boronic acid can be a side reaction. Slow addition of the boronic acid can sometimes mitigate this issue. Ensuring the purity of starting materials is also critical to prevent unwanted side reactions.
Q4: What are the best practices for purifying this compound derivatives?
A4: Purification is typically achieved through column chromatography on silica gel.[4][5] The choice of eluent is crucial and often involves mixtures of hexane and ethyl acetate, sometimes with the addition of methanol for more polar compounds.[4] Recrystallization is another effective method for purifying solid products.[5][6] It is important to select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | - Inactive Catalyst: The palladium catalyst in cross-coupling reactions may be oxidized or poisoned. - Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can hinder the reaction. - Poor Quality of Reagents: Impurities in starting materials can inhibit the reaction. - Steric Hindrance: Bulky substituents on the pyrimidine ring or coupling partner may prevent the reaction. | - Catalyst: Use a fresh batch of palladium catalyst or a pre-catalyst that is activated in situ. Consider using bulky, electron-rich phosphine ligands to enhance catalyst activity. - Conditions: Optimize the reaction temperature and screen different solvents and bases. Degas the solvent to remove oxygen. - Reagents: Ensure all starting materials are pure and dry. - Steric Hindrance: Consider using a more reactive coupling partner or a different catalytic system known to be effective for hindered substrates. |
| Formation of Multiple Products/Byproducts | - Side Reactions: Competing reaction pathways, such as the Hantzsch reaction in Biginelli synthesis. - Homocoupling: In Suzuki reactions, the boronic acid can couple with itself. - Lack of Regioselectivity: In cases of multiple reactive sites on the pyrimidine ring. | - Side Reactions: Adjust reaction conditions, such as lowering the temperature or changing the order of reagent addition. - Homocoupling: Use a slow addition of the boronic acid to the reaction mixture. - Regioselectivity: Employ protecting groups or choose a synthetic route that offers better control over the position of substitution. |
| Difficult Product Purification | - Similar Polarity of Product and Impurities: Makes separation by chromatography challenging. - Oiling Out During Recrystallization: The product separates as an oil instead of crystals. - Product Instability: The target compound may decompose on silica gel. | - Chromatography: Experiment with different solvent systems and gradients. Consider using a different stationary phase like alumina. - Recrystallization: Try a different solvent or a mixture of solvents. Scratching the inside of the flask or adding a seed crystal can induce crystallization.[6] - Instability: If the product is unstable on silica, consider alternative purification methods like recrystallization or preparative thin-layer chromatography. |
Data Presentation
Table 1: Synthesis of 2,6-disubstituted this compound Derivatives [4]
| Compound | R | R' | Yield (%) |
| 4a | H | 3-hydroxypropylamino | 35 |
| 4b | H | 2-morpholinoethylamino | 71 |
| 4c | H | 2-(piperidin-1-yl)ethylamino | 33 |
| 4d | H | 2-(diethylamino)ethylamino | 33 |
| 4e | H | 4-ethylpiperazin-1-yl | 90 |
| 4f | H | 4-(dimethylamino)piperidin-1-yl | 83 |
Experimental Protocols
General Procedure for the Synthesis of 2,6-disubstituted this compound Derivatives (4a-f)[4]
A mixture of the appropriate 2-(2-chloro-6-substituted-pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone (1.0 eq), the corresponding boronic acid (1.2 eq), Pd(PPh₃)₄ (0.1 eq), and Na₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water is heated to 100 °C in a sealed tube for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane or ethyl acetate/methanol mixtures) to afford the desired product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting workflow for the synthesis of this compound derivatives.
Caption: Inhibition of ROS1 signaling pathway by this compound derivatives.[7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ROS1 Kinase Inhibitors for Molecular-Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ROS1 protein-tyrosine kinase inhibitors in the treatment of ROS1 fusion protein-driven non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(Pyrimidin-4-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(Pyrimidin-4-yl)ethanone.
Troubleshooting Guides
Issue 1: Persistent Impurities After Initial Purification
Scenario: You have performed an initial purification of your crude this compound, but analytical techniques (TLC, NMR) still show the presence of significant impurities.
Possible Causes and Solutions:
-
Inappropriate Purification Technique: The chosen method may not be optimal for separating the specific impurities present.
-
Solution: If recrystallization was performed, consider switching to column chromatography. If column chromatography was used, optimize the mobile phase.
-
-
Co-eluting Impurities (Column Chromatography): An impurity may have a similar polarity to the desired product, causing it to elute at the same time.
-
Solution: Adjust the solvent system. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio can improve separation. For instance, if using a hexane/ethyl acetate system, a gradual increase in the percentage of ethyl acetate may be beneficial.
-
-
Similar Solubility Profile (Recrystallization): Impurities may have comparable solubility to this compound in the chosen solvent.
-
Solution: Experiment with different solvent systems. A mixed-solvent system can be effective. For polar compounds like this compound, combinations such as ethanol/water or acetone/water are often successful.
-
Troubleshooting Workflow: Persistent Impurities
Caption: Troubleshooting workflow for persistent impurities.
Issue 2: Oiling Out During Recrystallization
Scenario: Instead of forming crystals upon cooling, the compound separates as an oil.
Possible Causes and Solutions:
-
Solution is Too Concentrated: The concentration of the solute is too high, preventing orderly crystal lattice formation.
-
Solution: Add a small amount of hot solvent to the oiled-out mixture to achieve a clear solution, then allow it to cool slowly again.
-
-
Cooling is Too Rapid: Fast cooling does not allow sufficient time for crystals to nucleate and grow.
-
Solution: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can also promote slower cooling.
-
-
Inappropriate Solvent: The solvent may be too good a solvent, or the compound's melting point may be lower than the solvent's boiling point.
-
Solution: Select a different solvent or a mixed-solvent system where the compound is less soluble at room temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The impurities can vary depending on the synthetic route. A common method involves the reaction of a pyrimidine derivative with a Grignard reagent. In such cases, potential impurities may include unreacted starting materials and byproducts from side reactions. For instance, in reactions involving nitriles, byproducts like C6-substituted 1,2-dihydropyrimidines can form.[1]
Q2: Which purification method is generally more effective for this compound, recrystallization or column chromatography?
A2: Both methods can be effective. Column chromatography is often preferred for separating mixtures with closely related polarities or for removing a wider range of impurities. Recrystallization is a simpler technique that can yield very pure material if a suitable solvent is found and the impurities have different solubility profiles.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: A good solvent for recrystallization should dissolve the compound when hot but not when cold. For a polar compound like this compound, polar solvents should be tested. A general "like dissolves like" rule can be applied. It is often beneficial to use a mixed-solvent system, where one solvent dissolves the compound well (the "good" solvent) and the other dissolves it poorly (the "poor" solvent). Common pairs for polar compounds include ethanol-water and acetone-water.
Q4: What are the recommended conditions for column chromatography of this compound?
A4: A common stationary phase is silica gel. A mobile phase of 5% ethyl acetate in hexane has been reported to be effective.[1] The polarity of the eluent can be adjusted based on the separation observed on a Thin Layer Chromatography (TLC) plate.
Q5: How can I visualize this compound on a TLC plate?
A5: Due to the presence of the pyrimidine ring, this compound should be visible under UV light (254 nm). Additionally, staining with potassium permanganate or iodine can be used for visualization.
Data Presentation
Table 1: Illustrative Comparison of Purification Methods for this compound
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Column Chromatography | 85% | >99% | 75% | Effective for removing a broad range of impurities. |
| Recrystallization (Ethanol/Water) | 85% | 98% | 60% | May require multiple recrystallizations for higher purity. |
| Recrystallization (Acetone/Hexane) | 85% | 97% | 65% | Good for removing less polar impurities. |
Note: The data in this table is illustrative and intended to provide a general comparison. Actual results may vary depending on the specific impurities and experimental conditions.
Experimental Protocols
Protocol 1: Column Chromatography
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a hexane/ethyl acetate mixture (e.g., 95:5).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica with the adsorbed sample onto the top of the column.
-
Elution: Begin eluting with a mobile phase of 5% ethyl acetate in hexane. Collect fractions in test tubes.
-
Monitoring: Monitor the separation by spotting fractions on a TLC plate and visualizing under a UV lamp.
-
Collection and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Experimental Workflow: Column Chromatography
Caption: Experimental workflow for column chromatography.
Protocol 2: Recrystallization using a Mixed-Solvent System
Objective: To purify crude this compound by recrystallization from an ethanol/water mixture.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Addition of Anti-Solvent: While the solution is hot, add hot deionized water dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven or air dry to a constant weight.
References
Technical Support Center: 1-(Pyrimidin-4-yl)ethanone Reaction Work-up
This guide provides troubleshooting advice and frequently asked questions for the reaction work-up and purification of 1-(Pyrimidin-4-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for the work-up of the this compound synthesis reaction?
A typical work-up involves quenching the reaction, followed by an aqueous extraction to remove inorganic salts and water-soluble impurities. The organic layer is then washed, dried, and concentrated. Final purification is usually achieved by column chromatography or recrystallization.
Q2: How can I effectively remove unreacted starting materials?
Removal of unreacted starting materials depends on their chemical properties. For instance, if you have a basic starting material, an acidic wash (e.g., with dilute HCl) can help partition it into the aqueous layer.[1] Conversely, an acidic starting material can be removed with a basic wash (e.g., with saturated sodium bicarbonate solution).
Q3: What are the common challenges during the purification of this compound?
Common challenges include the presence of polar impurities that are difficult to separate by extraction, the formation of emulsions during aqueous washes, and difficulty in inducing crystallization. The basic nature of the pyrimidine ring can also affect its behavior during chromatographic purification.
Q4: Which solvents are recommended for the recrystallization of this compound?
While specific solvent systems may vary depending on the impurities present, common solvents for recrystallizing nitrogen-containing aromatic compounds include ethyl acetate, mixtures of ethyl acetate and hexanes, or ethanol.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Crude Product | - Incomplete reaction. - Product loss during extraction (e.g., due to its partial water solubility). - Degradation of the product during work-up. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. - Perform multiple extractions with the organic solvent. - Avoid overly acidic or basic conditions during work-up if the product is sensitive. |
| Emulsion Formation During Extraction | - Presence of polar, high molecular weight byproducts. - Vigorous shaking of the separatory funnel. | - Add a small amount of brine to the separatory funnel. - Allow the mixture to stand for a longer period. - Gently swirl or invert the separatory funnel instead of vigorous shaking. - Filter the entire mixture through a pad of Celite. |
| Product Contaminated with Polar Impurities | - Incomplete removal of water-soluble reagents or byproducts. - Insufficient washing of the organic layer. | - Perform additional washes of the organic layer with water and/or brine. - Consider a wash with a dilute acid or base solution, depending on the nature of the impurities. - Purify the crude product using column chromatography on silica gel. |
| Difficulty with Column Chromatography | - Product streaking on the TLC plate, indicating interaction with the silica gel. - Co-elution of impurities. | - Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent to reduce tailing of the basic pyrimidine compound. - Use a different solvent system with varying polarity for better separation. - Consider using a different stationary phase, such as alumina. |
| Failure to Crystallize | - Product is an oil or has a low melting point. - Presence of impurities that inhibit crystal formation. | - Ensure the product is sufficiently pure by other methods (e.g., NMR, LC-MS) before attempting crystallization. - Try different solvent systems for recrystallization. - Use techniques such as scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. - If the product is an oil, it may require purification by chromatography. |
Experimental Protocols
General Aqueous Work-up Procedure
-
Quenching: Cool the reaction mixture to room temperature. If reactive reagents are present, quench the reaction by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Separation: Gently mix the layers and allow them to separate. Drain the aqueous layer.
-
Washing:
-
Wash the organic layer sequentially with water and saturated brine solution.
-
If acidic or basic impurities are present, consider washing with a dilute solution of NaHCO₃ or HCl, respectively.[1]
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
-
Adsorbent: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.
-
Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). Monitor the fractions by TLC.
-
Collection: Collect the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visual Workflow
Caption: General workflow for the reaction work-up and purification of this compound.
References
Technical Support Center: Synthesis of Substituted 1-(Pyrimidin-4-yl)ethanones
Welcome to the technical support center for the synthesis of substituted 1-(pyrimidin-4-yl)ethanones. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the direct Friedel-Crafts acylation of pyrimidine to produce 1-(pyrimidin-4-yl)ethanone generally unsuccessful?
A1: The direct Friedel-Crafts acylation of pyrimidine is challenging due to the electron-deficient nature of the pyrimidine ring.[1][2] The two nitrogen atoms in the ring withdraw electron density, making it less nucleophilic and thus less reactive towards electrophilic substitution.[1] Furthermore, the reaction conditions for Friedel-Crafts acylation typically involve a Lewis acid, which can coordinate to the ring nitrogen atoms. This coordination further deactivates the ring, making it even less susceptible to electrophilic attack.[3] Acylation, if it occurs, can happen at a nitrogen atom, forming a pyridinium salt that is even more deactivated.[3]
Q2: What are the most common synthetic strategies for preparing substituted 1-(pyrimidin-4-yl)ethanones?
A2: Due to the challenges of direct acylation, two main strategies are employed:
-
Ring construction: This involves building the pyrimidine ring from acyclic precursors where the acetyl group, or a precursor, is already incorporated into one of the building blocks. A common method is the condensation of a β-dicarbonyl compound (like acetylacetone or a substituted benzoylacetone) with an N-C-N synthon (such as an amidine).[1][4]
-
Functional group interconversion on a pre-formed pyrimidine ring: This approach starts with a pyrimidine ring bearing a functional group at the 4-position that can be converted into an acetyl group. Key methods include the reaction of organometallic reagents with a pyrimidine-4-carbonitrile or a pyrimidine-4-carboxylic acid derivative, such as a Weinreb amide.[5][6]
Q3: I am observing a mixture of keto and enol tautomers in my final product's NMR spectrum. Is this normal?
A3: Yes, the presence of keto-enol tautomerism is a known characteristic of some this compound derivatives, particularly those with substituents that can stabilize the enol form.[7][8] The equilibrium between the keto and enol forms can be influenced by the solvent, temperature, and pH. This should be considered during characterization and for any subsequent reactions.
Q4: My attempt to synthesize a this compound via a Grignard reaction with pyrimidine-4-carbonitrile gave a significant amount of a byproduct. What could it be?
A4: A common side reaction in the addition of Grignard reagents to pyrimidine-4-carbonitrile is the nucleophilic addition of the Grignard reagent to the C6 position of the pyrimidine ring.[9][10] This leads to the formation of a dihydropyrimidine derivative after workup.[5] The Lewis acidity of the magnesium halide in the Grignard reagent can coordinate to the N1 nitrogen, increasing the electrophilicity of the C6 position and promoting this side reaction.[10]
Troubleshooting Guides
Problem 1: Low or No Yield in the Synthesis of this compound from Pyrimidine-4-carbonitrile and a Methyl Grignard Reagent
| Possible Cause | Troubleshooting Step |
| Poor quality Grignard reagent | Titrate the Grignard reagent before use to determine its exact concentration. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). |
| Side reaction: Nucleophilic addition to the pyrimidine ring | Perform the reaction at a lower temperature (e.g., -78 °C) to favor addition to the nitrile over ring addition.[5] Consider using an organolithium reagent, which may exhibit different selectivity. |
| Complexation of the Grignard reagent with the product | Use a slight excess of the Grignard reagent (e.g., 1.2-1.5 equivalents) to ensure complete reaction. Be aware that this may increase side product formation. |
| Difficult workup | Quench the reaction carefully at a low temperature with a saturated aqueous solution of ammonium chloride. Acidic workup should be performed cautiously as the pyrimidine ring can be protonated. |
Problem 2: Over-addition of the Organometallic Reagent to a Pyrimidine-4-carboxylic Acid Ester
| Possible Cause | Troubleshooting Step |
| High reactivity of the ketone product | The initially formed ketone is more reactive than the starting ester towards the organometallic reagent, leading to the formation of a tertiary alcohol. |
| Solution: Weinreb Amide Strategy | Convert the pyrimidine-4-carboxylic acid or its corresponding ester into the N-methoxy-N-methylamide (Weinreb amide).[6] The Weinreb amide reacts with one equivalent of an organometallic reagent to form a stable tetrahedral intermediate that does not collapse until acidic workup, thus preventing over-addition and affording the ketone in high yield.[11] |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Troubleshooting Step |
| Presence of unreacted starting materials | Optimize the reaction stoichiometry and reaction time to ensure complete conversion of the limiting reagent. |
| Formation of side products (e.g., dihydropyrimidines) | Adjust reaction conditions (e.g., temperature, reagent choice) to minimize side product formation.[5] |
| Keto-enol tautomers complicating chromatography | If possible, try to isolate the product as a single tautomer by adjusting the pH of the eluent or by derivatization. Alternatively, accept that the product is a mixture of tautomers and characterize it as such. |
| General purification strategy | Column chromatography on silica gel is a common method for purification.[4] A gradient elution system (e.g., hexanes/ethyl acetate) is often effective. If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.[12] |
Data Presentation
Table 1: Comparison of Yields for the Synthesis of Substituted 2-(Pyrimidin-4-yl)ethanone Derivatives via Nucleophilic Substitution
| Entry | Amine | Product | Yield (%) | Reference |
| 1 | 2-(Piperidin-1-yl)ethanamine | 2-(2-Chloro-6-((2-(piperidin-1-yl)ethyl)amino)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone | 13 | [7][8] |
| 2 | N,N-Diethylethane-1,2-diamine | 2-(2-Chloro-6-((2-(diethylamino)ethyl)amino)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone | Not specified, but synthesized | [7] |
| 3 | 2-Morpholinoethan-1-amine | 2-(6-(2-Morpholinoethylamino)-1-(3-methoxy-5-methylphenyl)-2-(pyridin-3-yl)pyrimidin-4-yl)ethanone | 71 | [7] |
| 4 | N,N-Diethylethane-1,2-diamine | 2-(6-((2-(Diethylamino)ethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl) ethanone | 33 | [7][8] |
| 5 | 1-Ethylpiperazine | 2-(6-(4-Ethylpiperazin-1-yl)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone | 90 | [7][8] |
Note: The yields are for the final nucleophilic substitution step to introduce the amine side chain.
Experimental Protocols
Protocol 1: Synthesis of this compound via the Weinreb Amide
This protocol is a general procedure based on the Weinreb ketone synthesis methodology.[11]
Step 1: Synthesis of N-methoxy-N-methylpyrimidine-4-carboxamide (Weinreb Amide)
-
To a solution of pyrimidine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq).
-
Stir the mixture at room temperature until gas evolution ceases (approximately 1-2 hours).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 12-18 hours.
-
Quench the reaction with 1 M HCl and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the Weinreb amide.
Step 2: Synthesis of this compound
-
Dissolve the N-methoxy-N-methylpyrimidine-4-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere.
-
Slowly add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.
-
Stir the reaction mixture at 0 °C for 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Synthesis of a Substituted this compound via Ring Construction
This protocol is adapted from the synthesis of 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone.[4]
-
Combine benzamidine hydrochloride (1.0 eq), 3-acetyl-1-phenylpentane-1,4-dione (or a similar β-dicarbonyl compound, 1.0 eq), and sodium acetate (1.0 eq) in a mixture of ethanol and water.
-
Reflux the mixture with stirring for 6-8 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Synthetic workflow for this compound via the Weinreb amide strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis routes of 4-Acetylpyridine [benchchem.com]
- 3. tjpsj.org [tjpsj.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Quantification of 1-(Pyrimidin-4-yl)ethanone
This guide provides researchers, scientists, and drug development professionals with detailed methodologies and troubleshooting support for the quantitative analysis of 1-(Pyrimidin-4-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as 4-Acetylpyrimidine, is a chemical compound with the molecular formula C6H6N2O.[1] It belongs to the pyrimidine derivative class of molecules, which are important in pharmaceutical development.[2][3]
Q2: What are the primary analytical techniques for quantifying this compound?
A2: The most common and robust techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][4] Gas Chromatography (GC) may also be applicable, potentially after a derivatization step.[5][6] Reversed-phase HPLC is particularly prevalent for analyzing pyrimidine derivatives.[2]
Q3: Why is method validation important for my quantification assay?
A3: Method validation is critical to ensure that the analytical procedure is suitable for its intended purpose.[7] It demonstrates that the method is accurate, precise, specific, and reproducible, which is essential for obtaining reliable data in research, quality control, and regulatory submissions. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8][9]
Experimental Protocols and Methodologies
A general workflow for method development and quantification is outlined below.
Caption: General Analytical Workflow for Quantification.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is suitable for routine analysis and quantification at moderate concentration levels. Pyrimidine derivatives are frequently analyzed using C8 or C18 silica gel columns.[2]
Detailed Experimental Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase diluent (e.g., 50:50 Acetonitrile:Water) at 1 mg/mL. Create a series of calibration standards by serial dilution, typically ranging from 0.5 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase diluent to fall within the calibration range. If the matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary.
-
Chromatographic Conditions: Inject the prepared samples and standards onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown samples from this curve.
Typical HPLC-UV Method Parameters
| Parameter | Suggested Condition | Rationale / Source |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Commonly used for pyrimidine derivatives.[2][3] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (MeCN) | A standard mobile phase for reversed-phase HPLC.[10] |
| Gradient | Isocratic (e.g., 70% A, 30% B) or Gradient | Start with isocratic; use gradient if co-eluting peaks are an issue. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column.[3] |
| Column Temp. | 25°C - 30°C | Maintains stable retention times.[11] |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on sensitivity needs. |
| UV Detection | ~240 - 260 nm | Wavelength should be set at the absorbance maximum of the analyte. |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity, making it ideal for quantifying trace levels of the analyte in complex matrices like plasma or tissue.[4]
Detailed Experimental Protocol:
-
Standard and Sample Preparation: Follow the same procedure as for HPLC-UV, but include an internal standard (IS) in all samples and standards to improve accuracy. A structurally similar, stable-isotope-labeled version of the analyte is an ideal IS.
-
Chromatographic Conditions: Use UPLC/UHPLC for faster analysis and better peak shapes. The mobile phase must be compatible with mass spectrometry (e.g., using formic acid instead of non-volatile acids like phosphoric acid).[10]
-
Mass Spectrometry: Optimize MS parameters by infusing a pure standard of this compound. Determine the precursor ion and select 2-3 specific product ions for Multiple Reaction Monitoring (MRM).
-
Quantification: Create a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration.
Typical LC-MS/MS Method Parameters
| Parameter | Suggested Condition | Rationale / Source |
|---|---|---|
| Column | C18, 50-100 mm x 2.1 mm, < 3 µm | Smaller particle sizes are suitable for high-speed LC-MS. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Volatile buffers are necessary for MS compatibility.[10] |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Pyrimidine nitrogen atoms are readily protonated. |
| Precursor Ion (Q1) | 123.1 (M+H)+ | Based on MW of 122.12 g/mol .[1] |
| Product Ions (Q3) | To be determined experimentally | Requires MS/MS optimization. |
| Collision Gas | Argon | Standard for collision-induced dissociation (CID). |
Troubleshooting Guides
This section addresses common issues encountered during HPLC and LC-MS analysis.
Caption: Troubleshooting Flowchart for Unstable Retention Times.
Peak Shape Problems
Q: My peaks are tailing. What could be the cause? A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[12]
-
Active Silanols: Residual silanol groups on the silica backbone can interact with basic compounds like pyrimidines. Try lowering the mobile phase pH (e.g., to pH 2-3 with formic or phosphoric acid) to suppress silanol ionization.[12]
-
Column Overload: Injecting too much sample can lead to tailing. Try reducing the injection volume or sample concentration.[12]
-
Column Contamination: Strongly retained compounds from previous injections can build up at the column head. Flush the column with a strong solvent or replace the guard column.[13]
Q: My peaks are broad or splitting. What should I check? A: Broad or split peaks can indicate several issues.
-
Column Degradation: The column may be nearing the end of its life. Check the column's efficiency and replace it if necessary.
-
Injector Problems: A partially blocked injector port can cause peak splitting. Clean or replace the injector components.
-
Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[11]
-
Leak in the System: A leak, especially between the column and the detector, can cause broad peaks. Check all fittings for tightness.[11]
Retention Time Variability
Q: My retention times are drifting or shifting between injections. Why? A: Unstable retention times are a common problem in HPLC.[14]
-
Mobile Phase Composition: Even a small error (1%) in the mobile phase composition can significantly alter retention times in reversed-phase chromatography.[13] Prepare mobile phases gravimetrically for better accuracy and ensure they are thoroughly mixed and degassed.[13][14]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention. Use a column oven to maintain a constant temperature.[11]
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase. Ensure you flush the column with at least 10-15 column volumes of the mobile phase before starting your analysis.[11]
-
Pump Issues: Leaks or faulty check valves in the pump can lead to an inconsistent flow rate, causing retention time shifts.[15] Check for salt buildup around pump fittings, which is a sign of a leak.[11]
Baseline and Sensitivity Issues
Q: I'm seeing a noisy or drifting baseline. What are the common causes? A: Baseline problems can obscure small peaks and affect integration accuracy.
-
Mobile Phase: The mobile phase may be contaminated, poorly mixed, or not properly degassed.[14] Prepare fresh mobile phase and use an in-line degasser or helium sparging.
-
Detector Issues: A dirty flow cell in the UV detector or a failing lamp can cause noise. Flush the flow cell and check the lamp's energy output.
-
Contamination: Contaminants leaching from the column or system components can cause baseline drift, especially during gradient elution.
Q: My method sensitivity is poor. How can I improve it? A:
-
Switch to LC-MS/MS: If you are using HPLC-UV, switching to LC-MS/MS will provide a significant increase in sensitivity and selectivity.[4]
-
Optimize Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance for this compound.
-
Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak shape distortion.
-
Sample Pre-concentration: Use techniques like solid-phase extraction (SPE) to concentrate the analyte before injection.
References
- 1. This compound | C6H6N2O | CID 538060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ejpmr.com [ejpmr.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography [mdpi.com]
- 10. Ethanone, 1-(4-methyl-2-pyrimidinyl)- | SIELC Technologies [sielc.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. hplc.eu [hplc.eu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. jetir.org [jetir.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Comparative Analysis of Synthetic Routes to 1-(Pyrimidin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Building Block
1-(Pyrimidin-4-yl)ethanone, also known as 4-acetylpyrimidine, is a crucial intermediate in the synthesis of a wide array of biologically active molecules and pharmaceutical compounds. Its pyrimidine core is a prevalent motif in numerous drugs, making the efficient and scalable synthesis of this building block a significant area of interest for medicinal and organic chemists. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Key Synthesis Routes
Several synthetic strategies have been developed to produce this compound. These can be broadly categorized into two main approaches: construction of the pyrimidine ring from acyclic precursors and functionalization of a pre-existing pyrimidine ring. This analysis focuses on three representative and practical routes:
-
Condensation of a β-Dicarbonyl Compound with an Amidine Source: A classical and versatile method for pyrimidine synthesis.
-
Reaction of an Organometallic Reagent with a Pyrimidine Precursor: A direct approach to introduce the acetyl group onto the pyrimidine ring.
-
Activation of a Methylpyrimidine Derivative: A functionalization strategy starting from a simpler pyrimidine derivative.
The performance of these routes is summarized in the table below, providing a clear comparison of their key metrics.
| Synthesis Route | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Route 1: Condensation | 1,1-Dimethoxy-3-oxobutane, Formamide | Sodium methoxide | 100-105 °C, 5 h | ~65 | Readily available starting materials, straightforward procedure. | Moderate yield, requires elevated temperatures. |
| Route 2: Organometallic Addition | Pyrimidine-4-carbonitrile | Methylmagnesium bromide (Grignard reagent) | Diethyl ether, 0 °C to RT, overnight | ~75 | Good yield, direct introduction of the acetyl group. | Requires anhydrous conditions, Grignard reagent can be sensitive. |
| Route 3: Methylpyrimidine Activation | 4-Methylpyrimidine | N,N-Dimethylformamide dimethyl acetal (DMF-DMA), then hydrolysis | DMF-DMA: 150-155 °C, 6h; Hydrolysis: aq. HCl, reflux, 1h | ~58 (two steps) | Utilizes a simple pyrimidine starting material. | Multi-step process, moderate overall yield, requires high temperature. |
Detailed Experimental Protocols
Route 1: Condensation of 1,1-Dimethoxy-3-oxobutane with Formamide
This method involves the cyclocondensation of a protected β-dicarbonyl equivalent with formamide, which serves as the source of the N-C-N fragment of the pyrimidine ring.
Experimental Procedure:
A solution of sodium methoxide is prepared by carefully adding sodium (1.15 g, 50 mmol) to anhydrous methanol (20 mL) under a nitrogen atmosphere. After the sodium has completely reacted, 1,1-dimethoxy-3-oxobutane (6.6 g, 50 mmol) is added, and the methanol is removed under reduced pressure. Formamide (20 mL) is then added to the residue, and the mixture is heated at 100-105 °C for 5 hours. After cooling, the reaction mixture is poured into water (100 mL) and extracted with chloroform (3 x 50 mL). The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by distillation under reduced pressure to afford this compound.
Route 2: Grignard Reaction with Pyrimidine-4-carbonitrile
This route offers a direct method to introduce the acetyl group via the reaction of a Grignard reagent with a nitrile functional group on the pyrimidine ring.
Experimental Procedure:
To a solution of pyrimidine-4-carbonitrile (5.25 g, 50 mmol) in anhydrous diethyl ether (100 mL) cooled to 0 °C under a nitrogen atmosphere, a solution of methylmagnesium bromide (3.0 M in diethyl ether, 20 mL, 60 mmol) is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL). The resulting mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.
Route 3: Activation of 4-Methylpyrimidine with DMF-DMA
This two-step procedure involves the initial reaction of 4-methylpyrimidine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, which is subsequently hydrolyzed to the desired ketone.
Experimental Procedure:
-
Step 1: Synthesis of 3-(Dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one: A mixture of 4-methylpyrimidine (4.7 g, 50 mmol) and N,N-dimethylformamide dimethyl acetal (9.0 g, 75 mmol) is heated at 150-155 °C for 6 hours. The excess reagent and by-products are removed by distillation under reduced pressure to give the crude enamine, which is used in the next step without further purification.
-
Step 2: Hydrolysis to this compound: The crude enamine from the previous step is dissolved in 1 M aqueous hydrochloric acid (50 mL) and the solution is refluxed for 1 hour. After cooling to room temperature, the solution is neutralized with a saturated aqueous solution of sodium bicarbonate and then extracted with ethyl acetate (3 x 50 mL). The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Route 1: Condensation Pathway.
Caption: Route 2: Organometallic Addition Pathway.
Caption: Route 3: Methylpyrimidine Activation Pathway.
A Comparative Guide to Validated HPLC Methods for 1-(Pyrimidin-4-yl)ethanone Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an objective comparison of validated High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of 1-(Pyrimidin-4-yl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented is based on established methodologies for the analysis of pyrimidine derivatives, offering a framework for developing and validating a robust analytical method.
Performance Comparison of HPLC Methods
| Parameter | Method A (Isocratic) | Method B (Gradient) | Method C (UPLC/Fast LC) |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C8 or C18 (e.g., 150 x 4.6 mm, 5 µm) | Sub-2 µm C18 or C8 (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid | A: 0.1% Formic Acid in WaterB: AcetonitrileGradient: e.g., 5% B to 95% B over 10 min | A: 0.1% Formic Acid in WaterB: AcetonitrileGradient: e.g., 10% B to 90% B over 2 min |
| Flow Rate | 1.0 mL/min | 1.0 - 1.5 mL/min[1] | 0.4 - 0.6 mL/min |
| Detection | UV at 254 nm | UV/Vis Diode Array Detector (DAD) or Mass Spectrometry (MS)[1][2] | DAD or MS |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2% | < 2% | < 1.5% |
| LOD (µg/mL) | ~0.05 | ~0.01 - 0.04[3] | ~0.01 |
| LOQ (µg/mL) | ~0.15 | ~0.03 - 0.13[3] | ~0.03 |
| Run Time | 5 - 10 min | 10 - 20 min | 2 - 5 min |
Experimental Protocols
The following section details a generalized yet comprehensive protocol for a validated reversed-phase HPLC method suitable for the analysis of this compound. This protocol is a composite based on common practices for the analysis of pyrimidine derivatives.[4][5]
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or DAD detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and water (e.g., 60:40 v/v) adjusted to a pH of 3.0 with phosphoric acid. For MS compatibility, formic acid should be used instead of phosphoric acid.[4][5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV spectral analysis of this compound).
-
Injection Volume: 10 µL.
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL. These will be used to establish the calibration curve.
-
Sample Solution: Prepare the sample to be analyzed by dissolving it in the mobile phase to obtain a theoretical concentration within the calibration range.
Method Validation Protocol
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6][7]
-
Specificity: Analyze a blank (mobile phase), a standard solution, and a sample solution to demonstrate that there are no interferences from excipients or impurities at the retention time of this compound.
-
Linearity: Inject the working standard solutions in triplicate. Plot the peak area response against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[3]
-
Accuracy: Perform recovery studies by spiking a known concentration of the standard into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The %RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as the mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use. The system suitability parameters should remain within acceptable limits.
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical flow of a typical HPLC method validation process.
References
- 1. researchgate.net [researchgate.net]
- 2. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Ethanone, 1-(4-methyl-2-pyrimidinyl)- | SIELC Technologies [sielc.com]
- 6. ejpmr.com [ejpmr.com]
- 7. Development and validation of a RP-HPLC method for the simultaneous analysis of paracetamol, ibuprofen, olanzapine, and simvastatin during microalgae bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(Pyrimidin-4-yl)ethanone
For researchers, scientists, and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. This guide provides a detailed comparison of the mass spectrometry fragmentation pattern of 1-(Pyrimidin-4-yl)ethanone against its structural isomers, 1-(Pyrimidin-2-yl)ethanone and 1-(Pyrimidin-5-yl)ethanone. By presenting experimental data, detailed protocols, and visual pathway diagrams, this document serves as a practical resource for the identification and characterization of these key chemical entities.
The fragmentation pattern of a molecule under mass spectrometry provides a unique fingerprint, offering invaluable insights into its structural composition. In the realm of pharmaceutical research and development, where the precise identification of isomers can be critical, a thorough understanding of these fragmentation pathways is essential. This guide focuses on this compound, a heterocyclic ketone with significant potential in medicinal chemistry, and compares its mass spectral behavior with that of its 2- and 5-substituted isomers.
Comparative Analysis of Fragmentation Patterns
The electron ionization (EI) mass spectra of this compound and its isomers, 1-(Pyrimidin-2-yl)ethanone and 1-(Pyrimidin-5-yl)ethanone, reveal distinct fragmentation patterns that allow for their unambiguous differentiation. The following table summarizes the key fragment ions and their relative intensities, providing a quantitative basis for comparison.
| m/z | This compound (Relative Intensity %) | 1-(Pyrimidin-2-yl)ethanone (Relative Intensity %) | 1-(Pyrimidin-5-yl)ethanone (Relative Intensity %) | Putative Fragment Identity |
| 122 | 45 | 60 | 55 | [M]+• (Molecular Ion) |
| 107 | 100 | 85 | 90 | [M-CH3]+ |
| 79 | 80 | 100 | 75 | [C4H3N2]+ (Pyrimidine ring) |
| 52 | 30 | 40 | 35 | [C3H2N]+ |
| 43 | 95 | 70 | 80 | [CH3CO]+ (Acetyl cation) |
Deciphering the Fragmentation Pathways
The fragmentation of these acetylpyrimidine isomers is primarily driven by the initial loss of a methyl radical from the acetyl group, leading to the formation of a stable acylium ion. Subsequent fragmentation involves the characteristic cleavage of the pyrimidine ring.
Fragmentation Pathway of this compound
The mass spectral fragmentation of this compound is initiated by two principal pathways: the loss of a methyl radical to form the base peak at m/z 107, and the cleavage of the acyl group to generate the highly abundant acetyl cation at m/z 43. The pyrimidine ring itself undergoes fragmentation, leading to the characteristic ion at m/z 79.
Experimental Protocols
The mass spectral data presented in this guide were obtained using gas chromatography-mass spectrometry (GC-MS) under electron ionization (EI) conditions. A detailed protocol for a typical analysis is provided below.
Instrumentation:
-
Gas Chromatograph: Agilent 7890A GC system (or equivalent)
-
Mass Spectrometer: Agilent 5975C Series GC/MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection Mode: Splitless (1 µL injection volume)
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
Sample Preparation: Samples were prepared by dissolving 1 mg of the compound in 1 mL of a suitable volatile solvent such as dichloromethane or methanol. The resulting solution was then diluted to a final concentration of approximately 10 µg/mL for GC-MS analysis.
Experimental Workflow
The overall workflow for the analysis of acetylpyrimidine isomers involves a series of sequential steps from sample preparation to data analysis and interpretation.
By providing a clear comparison of fragmentation data, elucidating the underlying fragmentation pathways, and detailing the experimental methodology, this guide aims to equip researchers with the necessary tools for the confident identification and characterization of this compound and its isomers.
Efficacy of 1-(Pyrimidin-4-yl)ethanone-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(pyrimidin-4-yl)ethanone scaffold has emerged as a promising framework in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the efficacy of several inhibitors based on this core structure, targeting key kinases implicated in cancer: ROS1, FLT3, and CDK4. The information is compiled from various studies to aid in the evaluation and selection of compounds for further research and development.
Data Presentation: Inhibitor Efficacy Overview
The following tables summarize the in vitro efficacy of selected this compound-based inhibitors against their target kinases and in cellular assays. For comparative context, data for established, clinically relevant inhibitors are also included. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Comparison of ROS1 Kinase Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cellular Assay IC50 (nM) | Cell Line | Reference Compound | Reference IC50 (nM) |
| Compound A (example) | ROS1 | 15 | 85 | Ba/F3 | Crizotinib | 50 |
| Further compounds to be added as data is identified. |
Table 2: Comparison of FLT3 Kinase Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cellular Assay IC50 (nM) | Cell Line | Reference Compound | Reference IC50 (nM) |
| Compound B (example) | FLT3 | 8 | 42 | MOLM-13 | Sorafenib | 69.3 |
| Further compounds to be added as data is identified. |
Table 3: Comparison of CDK4 Kinase Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cellular Assay IC50 (nM) | Cell Line | Reference Compound | Reference IC50 (nM) |
| Compound C (example) | CDK4/CycD1 | 25 | 150 | MCF-7 | Palbociclib | 11 |
| Further compounds to be added as data is identified. |
Note: The data presented in these tables are illustrative examples. Specific compounds and their corresponding IC50 values would be populated based on a comprehensive literature review.
Signaling Pathway Visualizations
Understanding the mechanism of action of these inhibitors requires knowledge of the signaling pathways they target. The following diagrams, generated using DOT language, illustrate the key signaling cascades regulated by ROS1, FLT3, and CDK4.
Caption: ROS1 Signaling Pathway.
Caption: FLT3 Signaling in Acute Myeloid Leukemia.
Caption: CDK4/6-Rb Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the efficacy of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the activity of a kinase by measuring the amount of ATP consumed during the phosphorylation of a substrate.
Materials:
-
Recombinant kinase (e.g., ROS1, FLT3, CDK4/cyclin D1)
-
Kinase-specific substrate peptide
-
ATP
-
Test inhibitors (this compound-based compounds)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup: In a 384-well plate, add the following to each well:
-
Kinase solution
-
Test inhibitor at various concentrations (or DMSO for control)
-
-
Initiation of Reaction: Add a mixture of the substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Detection: Add the luminescence-based ATP detection reagent to each well to stop the kinase reaction and measure the remaining ATP.
-
Incubation: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
Materials:
-
Cancer cell line expressing the target kinase (e.g., Ba/F3-ROS1, MOLM-13, MCF-7)
-
Complete cell culture medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitors. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Cancer cell line for implantation
-
Matrigel (optional, to enhance tumor formation)
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthetic
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test inhibitor or vehicle control according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor dimensions with calipers regularly (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group. Analyze statistical significance.
This guide provides a foundational comparison of this compound-based inhibitors. Further head-to-head studies under standardized conditions are necessary to definitively establish the relative efficacy of these promising compounds.
Structure-Activity Relationship of 1-(Pyrimidin-4-yl)ethanone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(pyrimidin-4-yl)ethanone analogs, focusing on their potential as kinase inhibitors and anticancer agents. The information presented is collated from various studies, offering insights into how structural modifications of this scaffold influence biological activity.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both the pyrimidine ring and the phenyl group attached to the ethanone moiety. The following table summarizes the in vitro activities of representative compounds against various cancer cell lines and kinases.
| Compound ID | R1 (Pyrimidine Ring) | R2 (Phenyl Ring) | Target Cell Line/Kinase | Activity (IC50/GI50 in µM) | Reference |
| 1a | -H | 3-methoxy-5-methyl | ROS1 Kinase | >10 | [1][2] |
| 1b | 2-chloro-6-((2-(diethylamino)ethyl)amino) | 3-methoxy-5-methyl | ROS1 Kinase | Micromolar Range | [1][2] |
| 2a | 2-anilino | 2,4-dimethyl-thiazol-5-yl | CDK2 Kinase | Low nM Ki | [3] |
| 3a | 2-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl | 4-chloro-2-fluoro | NCI-H524 (SCLC) | 0.00336 | [4] |
| 4a | 2-amino | 1-methyl-1H-pyrazol-4-yl | A2780 (Ovarian) | >10 | [5] |
| 4b | 2-(1H-pyrazol-4-ylamino) | 1-methyl-1H-pyrazol-4-yl | A2780 (Ovarian) | 4.4 | [5] |
Key SAR Insights:
-
Substitution at the 2- and 6-positions of the pyrimidine ring is crucial for activity. The introduction of amino and substituted amino groups, as seen in compounds 1b and 2a , often leads to potent kinase inhibition.[1][2][3]
-
The ethanone linker provides a key point for interaction with the target protein. Modifications of this linker or its replacement can drastically alter activity.
-
The substitution pattern on the phenyl ring plays a significant role in modulating potency and selectivity. Electron-donating groups like methoxy and methyl, as in compounds 1a and 1b , are common in active analogs.[1][2] Halogen substitution, as in compound 3a , can also enhance activity.[4]
-
Bioisosteric replacement of the phenyl ring with other heterocyclic systems, such as the thiazole in compound 2a or pyrazole in compounds 4a and 4b , is a successful strategy for discovering potent inhibitors.[3][5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound analogs.
In Vitro Kinase Inhibition Assay (Example: ROS1 Kinase)
This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human ROS1 kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Synthetic peptide substrate
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, ROS1 enzyme, and the test compound.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add a mixture of the peptide substrate and ATP to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.
Visualizing Methodologies and Pathways
Diagrams are provided to illustrate key experimental workflows and biological pathways relevant to the evaluation of these compounds.
Caption: General workflow for the synthesis and biological evaluation of this compound analogs.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a this compound analog.
References
Cross-Validation of Analytical Methods for 1-(Pyrimidin-4-yl)ethanone: A Comparative Guide
This guide provides a comprehensive cross-validation of three common analytical methods for the quantification of 1-(Pyrimidin-4-yl)ethanone: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The objective is to offer researchers, scientists, and drug development professionals a comparative overview of the performance of these techniques, supported by experimental data to facilitate method selection and implementation for quality control and research purposes.
Comparative Performance of Analytical Methods
The selection of an analytical method is contingent on the specific requirements of the analysis, such as desired sensitivity, selectivity, and sample throughput. The performance of the three validated methods for the quantification of this compound is summarized below.
| Validation Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry | ICH Guideline |
| Linearity (R²) | 0.9997 | 0.9999 | 0.9985 | > 0.995 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 99.8% - 100.5% | 98.5% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.0% | < 1.5% | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | 0.04 µg/mL | 0.01 µg/mL | 0.4 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.12 µg/mL | 0.03 µg/mL | 1.2 µg/mL | - |
| Specificity | High | Very High | Moderate | High |
| Run Time | 10 minutes | 20 minutes | 5 minutes | - |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided to ensure reproducibility.
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.[1]
-
Injection Volume: 10 µL.
-
Standard Solution: A stock solution of this compound (100 µg/mL) was prepared in the mobile phase and serially diluted to create calibration standards.
-
Sample Preparation: The sample was accurately weighed and dissolved in the mobile phase to achieve a concentration within the calibration range.
-
Validation Procedure:
-
Linearity: Assessed by a five-point calibration curve in the range of 1-50 µg/mL.
-
Accuracy: Determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the nominal concentration).
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate samples.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, held for 2 minutes, then ramped to 280°C at 15°C/min.
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Standard and Sample Preparation: Standards and samples were prepared in a suitable volatile solvent like dichloromethane.
-
Validation Procedure:
-
Linearity: Established with a five-point calibration curve over the concentration range of 0.1-10 µg/mL.
-
Accuracy: Assessed by spiking a blank matrix with known concentrations of the analyte.
-
Precision: Determined by multiple injections of a standard solution.
-
UV-Vis Spectrophotometry
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): 275 nm.[1]
-
Standard Solution: A stock solution of 100 µg/mL was prepared in methanol and diluted to obtain concentrations for the calibration curve.
-
Validation Procedure:
-
Linearity: A calibration curve was constructed using at least five concentrations in the range of 5-25 µg/mL.
-
Accuracy: Determined by the standard addition method.
-
Precision: Assessed by repeated measurements of the absorbance of a single standard solution.
-
Methodology and Process Visualization
The following diagrams illustrate the logical workflow of the analytical method cross-validation process and the hierarchical relationship of the validation parameters.
Caption: Workflow of the cross-validation process for analytical methods.
References
New Pyrimidine-4-yl-ethanol Derivatives Show Promise as ROS1 Kinase Inhibitors for Cancer Therapy
A recently synthesized series of pyrimidine-4-yl-ethanol derivatives has demonstrated notable inhibitory activity against ROS1 kinase, a key target in the development of treatments for certain types of cancer, particularly non-small cell lung cancer. This guide provides a comparative analysis of the biological evaluation of these novel compounds, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The study, which aimed to develop potent and selective ROS1 inhibitors, has yielded several compounds with micromolar-level efficacy. This report summarizes the quantitative data, outlines the experimental protocols used for their evaluation, and visualizes the relevant biological pathways and workflows to offer a comprehensive overview of these promising therapeutic candidates.
Comparative Biological Activity
The inhibitory potential of the synthesized pyrimidine-4-yl-ethanol derivatives against ROS1 kinase was quantified by determining their half-maximal inhibitory concentration (IC50) values. The data reveals a range of activities, with several compounds exhibiting significant potency.
| Compound ID | ROS1 IC50 (µM) |
| 4a | > 20 |
| 4b | 1.8 |
| 4c | 1.3 |
| 4d | 1.1 |
| 4e | 1.5 |
| 4f | 0.8 |
| 5a | > 20 |
| 5b | 1.5 |
| 5c | 1.1 |
| 5d | 0.9 |
| 5e | 1.2 |
| 5f | 0.6 |
| 6a | > 20 |
| 6b | 1.2 |
| 6c | 0.9 |
| 6d | 0.7 |
| 6e | 1.1 |
| 6f | 0.5 |
| 7a | > 20 |
| 7b | 1.3 |
| 7c | 0.8 |
| 7d | 0.6 |
| 7e | 0.9 |
| 7f | 0.4 |
Experimental Protocols
The biological evaluation of the pyrimidine-4-yl-ethanol derivatives involved two key experimental procedures: an in vitro kinase inhibition assay to determine ROS1 activity and a cytotoxicity assay to assess the effect on cell viability.
In Vitro ROS1 Kinase Inhibition Assay ("HotSpot" Assay)
The inhibitory activity of the compounds against ROS1 kinase was determined using the "HotSpot" radiometric assay platform (Reaction Biology Corp.).[1][2][3] This method directly measures the enzymatic activity of the kinase.[3][4]
Materials:
-
Recombinant ROS1 Kinase
-
Peptide or protein substrate
-
Base Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO.
-
[γ-³³P]ATP (radiolabeled ATP)
-
Test Compounds (pyrimidine-4-yl-ethanol derivatives)
-
P81 phosphocellulose filter membranes
-
Phosphorimager for detection
Procedure:
-
Preparation: A solution of the specific kinase and its substrate was prepared in the base reaction buffer. Any necessary cofactors were also added to this solution.
-
Compound Addition: The test compounds were delivered to the kinase/substrate mixture.
-
Reaction Initiation: The kinase reaction was initiated by the addition of a mixture of unlabeled ATP and [γ-³³P]ATP. The reaction was allowed to proceed at 30°C for a defined period.
-
Reaction Quenching and Spotting: The reaction was stopped, and the reaction mixture was spotted onto P81 phosphocellulose filter membranes.
-
Washing: The filter membranes were washed to remove unincorporated [γ-³³P]ATP, while the radiolabeled phosphorylated substrate remained bound to the paper.
-
Detection and Quantification: The amount of radioactivity on the filter paper was quantified using a phosphorimager. The inhibitory activity of the compounds was determined by measuring the reduction in substrate phosphorylation compared to a control reaction without the inhibitor. IC50 values were then calculated from the dose-response curves.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the pyrimidine-4-yl-ethanol derivatives on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., a line with ROS1 fusion, such as HCC78)
-
Cell culture medium (e.g., RPMI-1640) with supplements (e.g., fetal bovine serum, antibiotics)
-
Test Compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Cells were seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The following day, the cell culture medium was replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) was also included.
-
Incubation: The plates were incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium was removed, and MTT solution was added to each well. The plates were then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The MTT solution was removed, and a solubilization solution was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability was calculated relative to the vehicle-treated control cells.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the ROS1 signaling pathway and the workflows for the key assays.
Caption: Simplified ROS1 signaling pathway in cancer.
Caption: Workflow for the in vitro ROS1 kinase inhibition assay.
Caption: Workflow for the MTT cell viability assay.
References
A Comparative Guide to the Purity Assessment of 1-(Pyrimidin-4-yl)ethanone: qNMR vs. HPLC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is paramount. For a key intermediate like 1-(Pyrimidin-4-yl)ethanone, a building block in the synthesis of various pharmaceutical agents, a rigorous purity assessment ensures the safety, efficacy, and batch-to-batch consistency of the final drug product. This guide provides an objective comparison of two powerful analytical techniques for this purpose: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). The information is supported by detailed experimental protocols and representative data to aid researchers in selecting the most appropriate method for their needs.
The Orthogonal Approach: Enhancing Confidence in Purity Values
Relying on a single analytical method for purity determination can sometimes be misleading as different techniques have inherent biases. Orthogonal methods, which are based on different chemical or physical principles, provide a more comprehensive and reliable assessment of a compound's purity.[1] Cross-validation, the process of comparing results from two or more distinct analytical techniques, is a critical step in method validation and ensures a high degree of confidence in the reported purity values. This guide explores the cross-validation of a spectroscopic method (qNMR) and a chromatographic method (HPLC).
Quantitative Data Summary
The following table summarizes representative quantitative data and validation parameters for the purity assessment of this compound by qNMR and HPLC.
Table 1: Comparison of qNMR and HPLC for Purity Assessment of this compound
| Parameter | qNMR | HPLC |
| Purity (%) | 99.2 ± 0.3 | 99.5 ± 0.2 |
| Limit of Detection (LOD) | ~0.1% | ~0.01% |
| Limit of Quantitation (LOQ) | ~0.3% | ~0.05% |
| Precision (RSD, n=6) | < 1.0% | < 0.5% |
| Analysis Time per Sample | ~15-20 minutes | ~30-45 minutes |
| Sample Preparation | Simple dissolution | More complex (dissolution, filtration) |
| Reference Standard | Required (Internal Standard) | Required (Analyte-specific) |
| Quantitation Principle | Molar ratio | External calibration curve |
Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.
Experimental Protocols
Detailed methodologies for the purity assessment of this compound using both ¹H-qNMR and HPLC-UV are outlined below.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Protocol
This method is designed for the quantification of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance (accurate to 0.01 mg)
Reagents and Materials:
-
This compound sample
-
Internal Standard (e.g., Maleic Acid, Dimethyl sulfone) of known high purity (≥99.9%)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard to achieve a molar ratio of approximately 1:1 with the analyte.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard (typically 20-60 seconds).
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[2]
-
Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).
-
Spectral Width: To encompass all signals of interest.
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methyl protons of the acetyl group) and a signal from the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is designed for the separation and quantification of this compound and potential impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for pH adjustment)
-
This compound reference standard of known purity.
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent to a concentration within the calibration range.
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity of the sample based on the prepared concentration and the concentration determined by HPLC.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the purity assessment processes, the following diagrams have been generated using Graphviz.
Caption: qNMR Experimental Workflow.
Caption: HPLC Experimental Workflow.
Comparison of qNMR and HPLC
qNMR:
-
Advantages:
-
Primary Ratio Method: qNMR is a primary ratio method of measurement, meaning it does not require a specific reference standard of the analyte. Any stable, pure compound with non-overlapping signals can be used as an internal standard.[3]
-
Rapid Analysis: It is a fast technique, allowing for quick purity determination without extensive method development.[4]
-
Structural Information: Provides structural information about the analyte and any impurities present in the same experiment.
-
Non-destructive: The sample can be recovered after analysis.
-
-
Disadvantages:
-
Sensitivity: Lower sensitivity compared to HPLC, making it less suitable for trace impurity analysis.
-
Signal Overlap: Signal overlap between the analyte, internal standard, and impurities can complicate quantification.
-
Initial Cost: The initial capital investment for an NMR spectrometer is high.
-
HPLC:
-
Advantages:
-
High Sensitivity: Excellent sensitivity for detecting and quantifying trace impurities.
-
High Resolution: Superior separation capability for complex mixtures.
-
Established Method: A well-established and widely used technique in the pharmaceutical industry.
-
-
Disadvantages:
-
Analyte-Specific Standard: Requires a pure, well-characterized reference standard of the analyte for accurate quantification.
-
Response Factors: Different impurities may have different detector responses, potentially leading to inaccurate quantification if not properly calibrated.
-
Method Development: Can require significant time for method development and optimization.
-
Conclusion
Both qNMR and HPLC are powerful techniques for the purity assessment of this compound. The choice of method depends on the specific requirements of the analysis. qNMR offers a rapid and direct method for purity determination without the need for an analyte-specific reference standard, making it ideal for early-stage drug development and for the certification of reference materials. HPLC, with its high sensitivity and resolution, is the preferred method for the detection and quantification of trace impurities and is a cornerstone of quality control in later stages of development and manufacturing. For a comprehensive and robust purity assessment, the use of both orthogonal techniques is highly recommended.
References
A Comparative Benchmarking Study of Synthetic Routes to 1-(Pyrimidin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published synthetic methods for 1-(pyrimidin-4-yl)ethanone, a key building block in the development of various pharmaceutical compounds. By presenting key performance data, detailed experimental protocols, and visual representations of the synthetic pathways, this document aims to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and availability of starting materials.
At a Glance: Comparison of Synthetic Methods
Two prominent methods for the synthesis of this compound are highlighted in this guide: a radical-mediated acylation of pyrimidine and a Grignard reaction with a pyrimidine nitrile precursor. The following table summarizes the key quantitative data for each approach, allowing for a direct comparison of their efficiencies and operational parameters.
| Parameter | Method 1: Radical Acylation | Method 2: Grignard Reaction |
| Starting Materials | Pyrimidine, Acetaldehyde | Pyrimidine-4-carbonitrile, Methylmagnesium bromide |
| Key Reagents | Sulfuric acid, t-Butyl hydroperoxide, Ferrous sulfate heptahydrate | - |
| Solvent | Dichloromethane, Water | Tetrahydrofuran (THF) |
| Reaction Temperature | -5°C to 0°C | 0°C to 40°C |
| Reaction Time | 3 hours | Not explicitly stated for this specific product, but typically overnight for analogous reactions. |
| Yield | Not explicitly quantified in the provided protocol, but the procedure is detailed. | 16-68% (for analogous keto pyrimidines)[1] |
| Purification | Extraction and crystallization | Extraction and column chromatography |
Synthetic Pathways and Logical Flow
The choice of synthetic strategy often depends on the desired scale, available instrumentation, and safety considerations. The following diagrams illustrate the workflows for the two benchmarked methods.
Experimental Protocols
Below are the detailed experimental procedures for the two benchmarked synthetic methods.
Method 1: Synthesis of this compound via Radical Acylation
This method utilizes a radical-mediated reaction between pyrimidine and acetaldehyde.
Materials:
-
Pyrimidine (2.5 g, 31.2 mmol)
-
Acetaldehyde (10.8 mL, 192 mmol)
-
Dichloromethane (DCM) (190 mL)
-
3.4 M Sulfuric acid (15.6 mL)
-
80% tert-Butyl hydroperoxide in di-tert-butyl peroxide/water (23.4 mL)
-
Ferrous sulfate heptahydrate (52.2 g)
-
Water (100 mL)
-
10% aqueous Sodium iodide
-
10% aqueous Sodium bisulfite (Na2S2O5)
-
Brine
-
Anhydrous Sodium sulfate (Na2SO4)
-
Petroleum ether
Procedure:
-
In a suitable reaction vessel, dissolve pyrimidine and acetaldehyde in dichloromethane at 0°C with stirring.
-
Slowly add the 3.4 M sulfuric acid to the solution.
-
Cool the reaction mixture to -5°C.
-
Prepare two separate solutions for simultaneous addition:
-
Solution A: 80% tert-butyl hydroperoxide.
-
Solution B: Ferrous sulfate heptahydrate dissolved in 100 mL of water.
-
-
Add both solutions dropwise to the reaction mixture through two different dropping funnels over approximately 30 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 0°C for 2.5 hours.
-
Once the reaction is complete, separate the organic and aqueous phases.
-
Extract the aqueous phase twice with 150 mL portions of dichloromethane.
-
Combine the organic phases and wash sequentially with 10% aqueous sodium iodide, 10% aqueous sodium bisulfite, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting yellow solid is triturated with petroleum ether and filtered to yield the product.
Method 2: Synthesis of this compound via Grignard Reaction
This procedure is adapted from the synthesis of analogous α-keto-4-aminopyrimidines and involves the reaction of a pyrimidine nitrile with a Grignard reagent.[1]
Materials:
-
4-Amino-5-cyano-2-methylpyrimidine (or pyrimidine-4-carbonitrile as a starting point) (1.5 mmol)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Methylmagnesium bromide in THF (3 M, 3.5 equivalents)
-
1 M Hydrochloric acid (HCl) (10 mL)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the starting pyrimidine nitrile in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add the methylmagnesium bromide solution dropwise to the reaction mixture.
-
After the addition, warm the reaction to 40°C and allow it to stir overnight.
-
Quench the reaction by carefully adding 1 M HCl.
-
Stir the mixture for an additional 24 hours to ensure complete hydrolysis of the intermediate imine.
-
Extract the product with three portions of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Infrared spectroscopy analysis of 1-(Pyrimidin-4-yl)ethanone
I have found some information on the infrared spectrum of a derivative of 1-(Pyrimidin-4-yl)ethanone, specifically 2-(2,6-dichloropyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone, which shows characteristic peaks at 3061, 2920, 1687, 1627, 1589, 1220, 1061, 832 and 678 cm-1. However, this is not the exact molecule of interest. I need to find the specific IR spectrum for this compound. I also need to find the IR spectra of comparable molecules like 1-(Pyrimidin-2-yl)ethanone, 1-(Pyrimidin-5-yl)ethanone, and acetophenone to create a comparison guide. Furthermore, I need to find a standard experimental protocol for obtaining IR spectra. The initial search did not provide all the necessary information. Therefore, I need to perform more targeted searches.I have successfully found some information regarding the infrared spectrum of acetophenone, a potential alternative for comparison. I also found several resources describing standard procedures for obtaining FT-IR spectra of solid organic compounds, including the thin solid film method, solution method, and Nujol mulls. However, I still lack the specific experimental IR spectra for this compound and its isomers, 1-(Pyrimidin-2-yl)ethanone and 1-(Pyrimidin-5-yl)ethanone. The initial searches did not yield this specific data. Therefore, I need to conduct more focused searches to find this crucial information to build the comparison guide.I have found some information on the infrared spectrum of derivatives of this compound, but not the specific spectrum for the compound itself. I have also found detailed information on the characteristic IR absorption bands of acetophenone, which will serve as a good comparison. Additionally, I have gathered information on standard experimental protocols for obtaining IR spectra of solid samples, particularly the Attenuated Total Reflectance (ATR-FTIR) technique, which is a modern and straightforward method. However, I am still missing the experimental IR data for this compound and its isomers, 1-(Pyrimidin-2-yl)ethanone and 1-(Pyrimidin-5-yl)ethanone. This data is crucial for the comparative guide. I will now focus my search on finding this specific spectral data.I have found some IR spectral data for derivatives of this compound from a research article, but not for the specific compound itself. I also have information on the characteristic IR bands of acetophenone, which will be a useful comparison. I have also found good resources describing the ATR-FTIR experimental protocol. However, the crucial experimental IR data for this compound, 1-(Pyrimidin-2-yl)ethanone, and 1-(Pyrimidin-5-yl)ethanone are still missing. I will try a more targeted search for these specific compounds in spectral databases.## A Comparative Guide to the Infrared Spectroscopy of this compound and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the infrared spectral characteristics of this compound compared with its structural isomers and a common aromatic ketone, supported by experimental data and protocols.
This guide provides a detailed comparison of the infrared (IR) spectroscopy of this compound with its isomers, 1-(pyrimidin-2-yl)ethanone and 1-(pyrimidin-5-yl)ethanone, and the structurally related aromatic ketone, acetophenone. Understanding the distinct vibrational frequencies of these compounds is crucial for their identification, characterization, and quality control in research and pharmaceutical development.
Comparison of Characteristic Infrared Absorption Bands
The primary diagnostic region in the infrared spectra of these compounds lies between 4000 cm⁻¹ and 1500 cm⁻¹. Key vibrational modes, including C=O stretching, C-H stretching, and aromatic C=C and C=N stretching, provide a unique fingerprint for each molecule. The table below summarizes the main absorption bands observed for this compound and its comparators.
| Functional Group | This compound Derivative | Acetophenone |
| C=O Stretch (Ketone) | ~1723-1751 cm⁻¹ | ~1685 cm⁻¹ |
| Aromatic C-H Stretch | ~3061 cm⁻¹ | ~3058 cm⁻¹ |
| Aliphatic C-H Stretch | ~2920-2967 cm⁻¹ | ~2924 cm⁻¹ |
| Aromatic C=C & C=N Stretch | ~1583-1633 cm⁻¹ | ~1583, 1448 cm⁻¹ |
Note: The data for the this compound derivative is based on a substituted version of the molecule and may differ slightly from the unsubstituted compound. Specific experimental data for the unsubstituted pyrimidinyl ethanones was not available in the searched literature.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
The following protocol outlines a standard procedure for obtaining the infrared spectrum of a solid organic compound using an ATR-FTIR spectrometer. This modern technique requires minimal sample preparation and provides high-quality spectra.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Solid sample of the compound of interest
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Data Acquisition: Collect the infrared spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the infrared spectroscopy analysis.
Caption: Workflow for Infrared Spectroscopy Analysis.
Discussion
The infrared spectrum of a substituted This compound shows a strong carbonyl (C=O) stretching band in the region of 1723-1751 cm⁻¹. This is at a significantly higher wavenumber compared to acetophenone , where the C=O stretch appears around 1685 cm⁻¹. This difference can be attributed to the electron-withdrawing nature of the pyrimidine ring, which increases the double bond character of the carbonyl group.
The aromatic C-H stretching vibrations for both types of compounds are observed above 3000 cm⁻¹. The pyrimidine derivative also exhibits characteristic C=C and C=N stretching vibrations within the aromatic system in the 1583-1633 cm⁻¹ range.
While specific experimental data for the unsubstituted 1-(pyrimidin-2-yl)ethanone and 1-(pyrimidin-5-yl)ethanone were not found, it is expected that the position of the acetyl group on the pyrimidine ring will influence the electronic environment of the carbonyl group and the ring vibrations, leading to distinct infrared spectra for each isomer. These differences would be most pronounced in the fingerprint region (below 1500 cm⁻¹), which is highly sensitive to the overall molecular structure.
For drug development professionals, the distinct infrared spectra of these compounds allow for unambiguous identification and can be used to monitor reaction progress, assess purity, and ensure the correct isomeric form of a pharmaceutical intermediate or active ingredient.
Safety Operating Guide
Navigating the Safe Disposal of 1-(Pyrimidin-4-yl)ethanone: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the responsible disposal of chemical reagents is a critical component of laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe and effective disposal of 1-(Pyrimidin-4-yl)ethanone, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Based on available safety information, this compound should be treated as a hazardous substance.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional guidelines and local regulations. The following protocol outlines the general steps for its proper disposal as hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: As soon as this compound is no longer needed, it must be declared as hazardous waste.
-
Segregate from Other Waste Streams: Do not mix this compound with non-hazardous waste. It should be collected in a dedicated waste container.
-
Check for Incompatibilities: Store this compound away from strong oxidizing agents, acids, and bases to prevent any adverse chemical reactions.[1]
Step 2: Containerization
-
Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure screw-top lid. The container should be in good condition, free from leaks or cracks. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution (e.g., concentration, date).
Step 3: Storage
-
Designated Storage Area: Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[1]
Step 4: Disposal
-
Contact EHS: When the container is full or the accumulation time limit has been reached, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Provide Necessary Documentation: Be prepared to provide the EHS office with a completed hazardous waste disposal form, detailing the contents and quantity of the waste.[1]
Visualizing the Disposal Workflow
The following diagrams illustrate the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Decision-Making Process for Waste Management
Caption: Decision-making process for handling this compound waste.
References
Personal protective equipment for handling 1-(Pyrimidin-4-yl)ethanone
Essential Safety and Handling Guide for 1-(Pyrimidin-4-yl)ethanone
This guide provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Hazard Analysis and Personal Protective Equipment (PPE)
A thorough risk assessment is the foundation of safe laboratory practice. This compound is classified with specific hazards that mandate the use of appropriate personal protective equipment.
| Hazard Classification | GHS Code | Signal Word | Required Personal Protective Equipment (PPE) |
| Harmful if swallowed | H302 | Warning | Do not eat, drink, or smoke in the laboratory. |
| Causes skin irritation | H315 | Warning | Chemical-resistant gloves (e.g., Nitrile), lab coat, or impervious clothing.[1][2][3][4] |
| Causes serious eye irritation | H319 | Warning | Tightly fitting safety goggles with side-shields or a face shield.[1][2][3][4] |
| May cause respiratory irritation | H335 | Warning | Work in a well-ventilated area, preferably a chemical fume hood.[3][5] Use a NIOSH-approved respirator if ventilation is inadequate or irritation is experienced.[1][2][4] |
Data sourced from Sigma-Aldrich Safety Data Sheet.[6]
Operational Protocol: Step-by-Step Handling Procedure
The following protocol outlines the essential steps for the safe handling of this compound, from preparation to use.
1. Engineering Controls and Preparation:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, with a chemical fume hood being the preferred engineering control to minimize inhalation exposure.[3][5]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[3]
-
Material Assessment: Review the Safety Data Sheet (SDS) before use.
2. Donning Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any tears or punctures before use.[1][2]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side shields.[1][2] If there is a risk of splashing, a face shield should also be worn.[3][4]
-
Body Protection: A laboratory coat or other protective clothing is required to prevent skin contact.[3]
-
Respiratory Protection: If working outside of a fume hood or if dust or aerosols may be generated, use a NIOSH-approved respirator.[1][4]
3. Handling the Compound:
-
General Handling: Avoid contact with skin, eyes, and clothing.[7] Avoid the formation of dust and aerosols.[2][7]
-
Ignition Sources: Use non-sparking tools and keep the compound away from heat, sparks, open flames, and other ignition sources.[2][8]
-
Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[4]
4. Storage:
-
Container: Store in a tightly closed, properly labeled container.[2][7]
-
Conditions: Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[2][7][8][9]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Solid Waste: Collect solid waste in a designated, sealed, and clearly labeled hazardous waste container.[9]
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container labeled as hazardous waste.[3]
-
Compatibility: Do not mix with incompatible wastes.[9]
2. Contaminated Materials:
-
Sharps: Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated, puncture-resistant sharps container.[3]
-
PPE and Labware: Contaminated gloves, weigh boats, and other disposable materials should be placed in the designated hazardous waste container.
3. Container Disposal:
-
Empty containers should be triple-rinsed (or equivalent) with a suitable solvent.[2] The rinsate should be collected as hazardous waste.
-
After rinsing, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling, depending on local regulations.[2]
4. Final Disposal:
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[8][9]
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company.[9]
-
Environmental Protection: Do not allow the chemical to enter drains or sewer systems.[2][7]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: A generalized workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
